Nitrosoglutathione
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-nitrososulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O7S/c11-5(10(19)20)1-2-7(15)13-6(4-22-14-21)9(18)12-3-8(16)17/h5-6H,1-4,11H2,(H,12,18)(H,13,15)(H,16,17)(H,19,20)/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHSBSXUHZOYLX-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NC(CSN=O)C(=O)NCC(=O)O)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N[C@@H](CSN=O)C(=O)NCC(=O)O)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1040613 | |
| Record name | S-Nitrosoglutathione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1040613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | S-Nitrosoglutathione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004645 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
57564-91-7 | |
| Record name | Nitrosoglutathione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57564-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | S-Nitrosoglutathione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057564917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-Nitrosoglutathione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1040613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-Nitrosoglutathione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | S-NITROSOGLUTATHIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78RRI89ZTO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | S-Nitrosoglutathione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004645 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis and Endogenous Production of S Nitrosoglutathione
Mechanisms of S-Nitrosoglutathione Formation
S-nitrosoglutathione can be formed through various pathways within the cellular environment.
Direct Reaction of Nitric Oxide and Nitrosylating Species with Glutathione (B108866)
While the direct reaction between NO and GSH to form GSNO is considered slow and unlikely to be a major contributor to biological consumption of NO, it has been reported that under aerobic conditions, GSNO can be readily formed from NO and GSH. nih.gov Kinetic studies suggest that nitrosation in general is limited by the apparent third-order reaction between NO and oxygen, dependent on the square of the NO concentration. nih.gov
Alternatively, GSNO can be synthesized through the reaction of GSH with various nitrosating agents. nih.gov These include dinitrogen trioxide (N₂O₃), which is formed by the oxidation of NO by molecular oxygen and is a strong nitrosating species. nih.govfrontiersin.orgresearchgate.net N₂O₃ can interact with glutathione to form S-nitrosoglutathione. researchgate.net Other nitrosating agents like nitrosonium tetrafluoroborate, nitrosonium chloride, and dinitrogen tetraoxide can also be used for GSNO synthesis, though acidified nitrite (B80452) is often preferred for its efficiency, speed, high yield, and compatibility with aqueous solutions in chemical synthesis. nih.gov
A proposed mechanism involves the direct addition of NO to a thiol (RSH) to form a radical intermediate (RSNOH), followed by oxidation of this radical by oxygen or another one-electron acceptor. nih.gov However, this specific reaction mechanism has not been definitively confirmed to occur within the cellular environment. nih.gov Ferric cytochrome c has been reported to efficiently mediate the formation of GSNO from NO and GSH, where GSH can bind to and slowly reduce ferric cytochrome c. nih.govresearchgate.net
Transnitrosylation from Other S-Nitrosothiols to Glutathione
Transnitrosylation is a crucial mechanism for the formation of S-nitrosoglutathione, particularly in the context of cellular uptake and redistribution of NO bioactivity. This process involves the transfer of an NO group from one S-nitrosothiol to the thiol group of glutathione. mdpi.comfrontiersin.orgbiomolther.orgnih.gov
Low-molecular-weight S-nitrosothiols, such as S-nitrosocysteine (CysNO), can function as NO donors and transfer their nitroso group to glutathione to form GSNO. nih.govbiomolther.orgnih.gov This transnitrosylation reaction is a reversible second-order reaction. nih.gov For instance, S-nitroso-L-cysteine (L-CysNO), which can be transported into cells, can then S-nitrosate intracellular glutathione to reform GSNO. nih.gov
While transnitrosylation was historically thought to primarily occur between low-molecular-weight SNOs and protein thiols, recent findings indicate that transnitrosylation between cellular proteins can also be a significant enzymatic process of S-nitrosylation. biomolther.orgnih.gov GSNO itself is a major NO donor in the physiological system and is in equilibrium with multiple protein S-nitrosothiols at the cellular level. biomolther.org
Role of Reactive Nitrogen Species and Reactive Oxygen Species in S-Nitrosoglutathione Formation
Reactive Nitrogen Species (RNS) and Reactive Oxygen Species (ROS) play interconnected roles in the formation of S-nitrosoglutathione. mdpi.comfrontiersin.orgfrontiersin.org The interaction between NO and other radicals, including ROS, leads to the formation of RNS, which are substances with versatile chemical properties that can trigger specific cellular responses. mdpi.com
Peroxynitrite (ONOO⁻), a potent RNS formed from the rapid reaction of superoxide (B77818) (O₂⁻) and NO, can act as an oxidant and nitrating agent. frontiersin.orgnih.gov It has been shown that peroxynitrite is able to nitrosylate reduced glutathione to generate S-nitrosoglutathione. nih.gov
The formation of S-nitrosothiols, including GSNO, is considered a key element in the interplay between RNS and ROS, particularly under conditions of oxidative, nitrosative, or nitro-oxidative stress. mdpi.comfrontiersin.org While peroxidases have been proposed as potential S-nitrosothiol generating enzymes, involving mechanisms like the direct oxidation of NO or the formation of nitrosating species, there is currently no experimental evidence directly supporting their role in the in vivo formation of GSNO. nih.gov
The nitroso-redox balance, which is the equilibrium between RNS and ROS, is critical in NO signaling. nih.gov The bioactivity of RNS is fundamentally linked to the production of ROS, and this interaction occurs at chemical, enzymatic, and signaling levels. nih.gov
Cellular and Subcellular Localization of S-Nitrosoglutathione Synthesis
The cellular and subcellular localization of S-nitrosoglutathione synthesis is linked to the sites of NO production and the availability of glutathione. Glutathione is abundant in the intracellular space, making the formation of GSNO kinetically feasible in this compartment. ahajournals.org
GSNO has been detected in various cell types and tissues. In plants, GSNO has been localized in vascular tissues, collenchyma cells, and epidermal cells, suggesting its role as a mobile NO signal throughout the plant. nih.govfrontiersin.orgresearchgate.net Specifically, immunohistochemical analysis in pea plants demonstrated the presence of GSNO primarily in collenchyma cells of leaves. researchgate.net
While nitric oxide synthases (NOS) are major enzymatic sources of NO in mammals, and their localization influences where NO is produced, the precise in vivo source of many S-nitrosothiols, including GSNO, is not fully known. wikipedia.org However, some evidence suggests that both exogenous NO and endogenously derived NO from NOS can react with glutathione to form GSNO. wikipedia.org
Peroxisomes in plants have been identified as a site of NO production, and considering the presence of reduced glutathione in peroxisomes, it is plausible that S-nitrosoglutathione is generated in this organelle. nih.gov Peroxisomes are considered cellular compartments capable of generating and releasing important signal molecules like NO and potentially S-nitrosoglutathione into the cytosol. nih.gov
In mammalian systems, S-nitrosothiols in hepatic mitochondria appear to influence liver function. wikipedia.org GSNO has also been found intracellularly and in circulating blood. ijbs.com
Nitric Oxide Synthase Isoforms and S-Nitrosoglutathione Production
Nitric oxide synthases (NOS) are a family of enzymes that catalyze the production of nitric oxide from L-arginine. wikipedia.orgijbs.combio-rad.com The three main isoforms in mammals are neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3). wikipedia.orgijbs.combio-rad.comnih.gov These isoforms differ in their primary sequence, post-translational modifications, cellular location, and tissue expression. ijbs.com eNOS and nNOS are constitutively expressed, producing small amounts of NO, while iNOS expression is typically induced by inflammatory stimuli, leading to the synthesis of larger quantities of NO. ijbs.combio-rad.comarvojournals.org
While NOS enzymes produce NO, which can then participate in the formation of GSNO, the direct link between specific NOS isoforms and the production of GSNO is primarily through the availability of NO. NO produced by NOS can react with glutathione or contribute to the formation of nitrosylating species that lead to GSNO synthesis. wikipedia.orgbio-rad.com
Some studies suggest that both exogenous NO and endogenously derived NO from NOS can react with glutathione to form GSNO. wikipedia.org The localization of different NOS isoforms in various cell types and subcellular compartments influences where NO is generated, and consequently, where GSNO formation is likely to occur, given the presence of glutathione. For example, all three NOS isoforms are expressed in human airways. bio-rad.com
Furthermore, S-nitrosylation, a process involving the covalent attachment of an NO group to a cysteine thiol, can functionally regulate the activity of NOS isoforms themselves. bio-rad.comnih.gov Direct S-nitrosylation can increase the activity of nNOS, eNOS, and iNOS. bio-rad.com This creates a complex interplay where NOS produces NO that can lead to GSNO formation, and GSNO (or other S-nitrosothiols) can, in turn, modulate NOS activity.
High concentrations of NO, particularly those produced by iNOS, have been implicated in various pathological processes. arvojournals.org GSNO has been shown to counteract the upregulation of NO mediated by iNOS under certain conditions, suggesting a regulatory role for GSNO in controlling NO levels produced by NOS. arvojournals.org
Metabolic Regulation and Catabolism of S Nitrosoglutathione
S-Nitrosoglutathione Reductase (GSNOR) as a Primary Regulator
The principal enzyme responsible for the catabolism of GSNO is S-nitrosoglutathione reductase (GSNOR), also known as alcohol dehydrogenase 5 (ADH5). fishersci.cabmrb.iofishersci.se GSNOR is highly conserved across various organisms, from bacteria to humans, highlighting its fundamental importance in regulating nitroso species. fishersci.senih.gov GSNOR activity is the main mechanism for scavenging excess NO in plants. scribd.com By regulating GSNO levels, GSNOR indirectly controls the concentration of protein S-nitrosothiols (SNOs), which are formed through transnitrosation reactions involving GSNO. fishersci.cabmrb.iofishersci.senih.govmetabolomicsworkbench.orgwikipedia.org
Enzymatic Mechanism of S-Nitrosoglutathione Reductase Activity
GSNOR catalyzes the irreversible, NADH-dependent reduction of GSNO. nih.govscribd.comnih.govmetabolomicsworkbench.org This enzymatic activity leads to the breakdown of GSNO, with the primary products being oxidized glutathione (B108866) (GSSG) and ammonia (B1221849) (NH3). wikipedia.org
The catalytic mechanism involves the initial reduction of GSNO using NADH as a specific co-substrate, yielding an unstable intermediate called N-hydroxysulfinamide (GSNHOH). The subsequent fate of GSNHOH depends on the local cellular concentration of glutathione (GSH). Under physiological conditions where GSH levels are typically in the millimolar range, GSNHOH can decompose to form GSSG and hydroxylamine. Alternatively, particularly at low GSH concentrations, GSNHOH can spontaneously convert into glutathione sulfinamide, which can then be hydrolyzed to glutathione sulfinic acid and ammonia.
GSNOR belongs to the alcohol dehydrogenase family and also possesses the ability to metabolize S-hydroxymethylglutathione (HMGSH), a spontaneous adduct formed from formaldehyde (B43269) and glutathione. fishersci.cabmrb.io This reaction proceeds via a dehydrogenase mode, utilizing NAD+ as a coenzyme to oxidize HMGSH. However, the reductase activity towards GSNO is considered a primary function. fishersci.cabmrb.io The cellular ratio of NAD+/NADH can influence GSNOR activity, with increasing NADH levels potentially triggering GSNO reduction. nih.gov
Kinetic studies on human recombinant GSNOR have provided insights into its efficiency in metabolizing GSNO. The enzyme exhibits a Michaelis constant (Km) of approximately 27 µM for GSNO and a catalytic rate constant (kcat) ranging between 2,400 and 12,000 min-1. fishersci.cabmrb.io
Regulation of S-Nitrosoglutathione Reductase Expression and Activity
GSNOR activity and expression are subject to various regulatory mechanisms that fine-tune its role in maintaining SNO homeostasis. fishersci.senih.govwikipedia.org Post-translational modifications are significant regulators of GSNOR activity, including phosphorylation and S-nitrosation. bmrb.ionih.govwikipedia.org
Oxidative stress has been shown to inhibit GSNOR activity. nih.gov This inhibition may occur through modifications of cysteine residues or the release of catalytic zinc ions within the enzyme structure. nih.gov Interestingly, GSNOR itself can undergo S-nitrosation, which can create a feedback loop influencing both its expression and enzymatic activity. bmrb.ioscribd.comwikipedia.org
The cellular redox environment, particularly the availability of NADH and the levels of GSH, plays a crucial role in controlling the rate of GSNOR activity and the nature of the reaction products. nih.gov
Transcriptional and protein levels of GSNOR can also be regulated. In plants, hormones such as jasmonic acid have been observed to decrease GSNOR mRNA and protein levels. nih.gov Salinity stress can lead to the upregulation of GSNOR in citrus plants; however, polyamines can counteract this effect, suppressing GSNOR expression and activity under saline conditions. nih.gov In aging and senescence, reduced GSNOR expression has been observed in primary senescent cells, potentially linked to epigenetic downregulation. Studies on the effect of aging on GSNOR levels in different tissues and species have yielded conflicting results, suggesting context-dependent regulation. High temperature stress has been shown to induce GSNOR activity in some plant species. nih.gov Furthermore, signals mediated by NADPH oxidase/respiratory burst oxidase homologs, involving calcium and redox changes, may contribute to the post-translational regulation of GSNOR activity. nih.gov
Genetic Modulation of S-Nitrosoglutathione Reductase Activity in Model Systems
Genetic approaches, including the generation of GSNOR knockout mutants, gene silencing, and overexpression, have been instrumental in elucidating the physiological functions of GSNOR and the consequences of altered GSNO metabolism in various model systems. bmrb.iofishersci.se
GSNOR-deficient mutants, such as the gsnor1-3 line in Arabidopsis thaliana, consistently exhibit elevated levels of total S-nitrosothiols (SNOs). fishersci.senih.gov These mutants often display a range of altered phenotypes, including increased sensitivity to heat stress, compromised immune responses (though some studies show enhanced resistance depending on the pathogen and plant species), increased reproductive shoot development, and reduced fertility. fishersci.senih.gov
Studies in Drosophila have shown that overexpression of GSNOR can lead to visual pattern memory deficits, which could be rescued by co-expression of cyclic-GMP dependent protein kinase G (PKG). fishersci.ca
In tomato (Solanum lycopersicum), reducing GSNOR expression through RNA interference (RNAi) has been shown to significantly impact fruit formation, yield, and seed development, highlighting novel roles for GSNOR in these processes. Furthermore, decreased GSNOR expression in tomato compromised plant immunity, a finding that contrasts with some observations in Arabidopsis, suggesting species-specific differences in GSNOR's role in defense. Conversely, increasing SlGSNOR expression in tomato enhanced protection against pathogens.
GSNOR-deficient plants have also demonstrated increased resistance to oxidative stress, which may be attributed to compensatory mechanisms, such as elevated activities of glutathione-dependent enzymes. Polymorphisms (SNPs) in the ADH5 gene, which encodes GSNOR, have been identified and can influence GSNOR expression levels, consequently altering the cellular concentrations of both GSNO and total RSNOs. fishersci.cabmrb.io
Alternative Enzymatic Pathways for S-Nitrosoglutathione Decomposition
While GSNOR is considered the primary enzyme for GSNO catabolism, other enzymatic systems have been implicated in the decomposition or modification of GSNO, contributing to the complex regulation of nitroso species.
Protein Disulfide Isomerase (PDI)
Protein disulfide isomerase (PDI), a multifunctional enzyme involved in protein folding and thiol-disulfide exchange, has also been shown to participate in the decomposition of GSNO. Studies have demonstrated that PDI can catalyze the degradation of GSNO in vitro.
The proposed mechanism for PDI-mediated GSNO denitrosation may involve the formation of a nitroxyl (B88944) disulfide intermediate. This intermediate could then undergo a one-electron oxidation, leading to the release of NO and a dithiyl radical. PDI's activity suggests a potential role in the transport of NO equivalents within or between cells, possibly by facilitating the transfer of S-nitrosothiol-bound NO to the cytosol or towards the cell surface. Interestingly, PDI itself can be S-nitrosated and subsequently denitrosated by PDI activity. Kinetic characterization of PDI's denitrosation activity towards GSNO has been performed, providing quantitative data on this interaction.
Thioredoxin System (Trx/TR)
The thioredoxin system, consisting of thioredoxin (Trx) and thioredoxin reductase (TR), is another enzymatic pathway that can interact with or cleave GSNO. metabolomicsworkbench.org Reduced thioredoxin is capable of reacting directly with low-molecular-weight S-nitrosothiols, including GSNO, functioning in a denitrosation capacity.
Furthermore, GSNO can serve as a transnitrosating agent, transferring its nitroso group to the active-site thiol of thioredoxin, resulting in the formation of S-nitrosated thioredoxin. While the physiological relevance of the Trx system directly catalyzing the reduction of GSNO in vitro is not fully established, the system is well-recognized for its role in denitrosylating a broad spectrum of S-nitrosoproteins.
The S-nitrosation of thioredoxin can influence its function and its ability to interact with downstream targets, such as caspase-3. The redox state of the active-site cysteine residues in thioredoxin is a factor that affects its nitrosation by GSNO. Oxidized forms of thioredoxin can be S-nitrosated by GSNO at specific cysteine residues.
Glutaredoxins (Grxs)
Glutaredoxins are small ubiquitous oxidoreductases that utilize glutathione and NADPH to reduce disulfide bonds. While S-nitrosoglutathione reductase (GSNOR) is considered the primary enzyme responsible for GSNO catabolism in many organisms, particularly in eukaryotes and bacteria, other enzymes, including glutaredoxins, can also play a role in the metabolism of S-nitrosothiols. frontiersin.org Glutaredoxins can catalyze deglutathionylation and may be involved in the reduction or breakdown of S-nitrosothiols, although GSNOR is generally considered the main enzymatic regulator of GSNO levels.
Carbonyl Reductase 1 (CR1)
Human carbonyl reductase 1 (hCBR1) is an NADPH-dependent enzyme with broad substrate specificity, including the reduction of carbonyl-containing compounds. researchgate.netnih.govnih.govuniprot.org Research has demonstrated that hCBR1 is capable of reducing S-nitrosoglutathione. researchgate.netnih.govnih.gov Studies have shown that GSNO is an ideal substrate for hCBR1, with kinetic parameters comparable to some of the best-known substrates for this enzyme. nih.govnih.gov For instance, hCBR1-mediated GSNO reduction has been observed in cell lysates, suggesting a potential role for this enzyme in regulating tissue GSNO levels. nih.govnih.gov
Kinetic data for hCBR1-mediated GSNO reduction:
| Parameter | Value | Unit | Citation |
| Km | 30 | µM | nih.govnih.gov |
| kcat | 450 | min-1 | nih.govnih.gov |
CBR1 possesses a glutathione binding site, which is thought to contribute to its affinity for glutathione-conjugated substrates like GSNO. nih.gov While CBR3 shares sequence identity with CBR1, it has not been found to reduce GSNO. researchgate.net
Gamma-Glutamyltransferase (GGT)
Gamma-glutamyltransferase (GGT) is an ectoenzyme that catalyzes the transfer of the γ-glutamyl moiety from glutathione and other γ-glutamyl compounds to an acceptor molecule, typically an amino acid or water. aai.orgmdpi.com GGT is known to metabolize S-nitrosoglutathione by hydrolyzing the γ-glutamyl bond, leading to the formation of S-nitrosocysteinylglycine (CGNO) and a γ-glutamyl amino acid or glutamate (B1630785). nih.govsssup.it This enzymatic activity can significantly accelerate the release of bioactive nitric oxide from GSNO. nih.gov Studies have investigated the kinetics of GGT with GSNO as a substrate, determining kinetic parameters such as the Km value. nih.govsssup.it The GGT-mediated catabolism of GSNO has been shown to modulate cellular responses, such as the production of inflammatory cytokines. nih.gov
Kinetic data for GGT-mediated GSNO catabolism:
| Parameter | Value | Unit | Citation |
| Km | 0.398 ± 0.031 | mM | nih.govsssup.it |
The activity of GGT can influence the rate of NO production from GSNO and thus affect the physiological impact of this nitrosothiol. aai.org
Xanthine (B1682287) Oxidase (XO)
Xanthine oxidase (XO) is an enzyme primarily known for its role in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and xanthine to uric acid, with the concomitant production of superoxide (B77818) and hydrogen peroxide. unibo.itwikipedia.org Research indicates that xanthine oxidase can also induce the decomposition of S-nitrosothiols, including S-nitrosoglutathione, particularly under aerobic conditions and in the presence of its purine substrates. nih.govresearchgate.netnih.gov The decomposition of GSNO by XO has been shown to involve the participation of superoxide anion. researchgate.netnih.gov This interaction can lead to the formation of peroxynitrite. researchgate.netnih.gov
The reaction between superoxide and GSNO has been characterized kinetically. researchgate.netnih.gov
Kinetic data for the reaction of superoxide with GSNO:
| Reactants | Rate Constant (k) | Unit | Conditions | Citation |
| Superoxide + GSNO | 1 x 104 | M-1 s-1 | pH 7.4, 25°C | researchgate.netnih.gov |
While XO can decompose GSNO via superoxide-dependent pathways, it can also directly reduce certain S-nitrosothiols under anaerobic conditions. researchgate.netnih.gov
Selenium-containing Glutathione Peroxidase 1 (GPx1)
Selenium-containing glutathione peroxidase 1 (GPx1) is a key antioxidant enzyme that utilizes glutathione to reduce hydrogen peroxide and other organic hydroperoxides, thereby protecting cells from oxidative damage. wikipedia.orgusbio.netnih.govcore.ac.uk Studies have demonstrated that glutathione peroxidase, including GPx1, can catalyze the decomposition of S-nitrosoglutathione. nih.govacs.org This catalytic activity of GPx1 towards GSNO can occur even in the absence of added thiol or hydrogen peroxide. nih.gov This suggests a direct interaction between the enzyme and GSNO, contributing to GSNO catabolism and potentially influencing the balance between oxidative and nitrosative stress. acs.org
Non-Enzymatic S-Nitrosoglutathione Decomposition Mechanisms
Beyond enzymatic pathways, S-nitrosoglutathione can also undergo non-enzymatic decomposition through various chemical reactions. These mechanisms are influenced by the cellular environment, including the presence of other molecules and metal ions. nih.govbiorxiv.org
Reaction with Biological Thiols
A significant non-enzymatic pathway for GSNO decomposition involves its reaction with other biological thiols. nih.govphysiology.orgpdx.edu This reaction, known as transnitrosation, involves the transfer of the nitroso group from GSNO to another thiol-containing molecule, forming a new S-nitrosothiol and reduced glutathione. nih.govfrontiersin.orgpdx.edu
GSNO + R'-SH <=> GSH + R'-SNO
Transnitrosation reactions are generally rapid and reversible, playing a crucial role in the transfer of NO bioactivity between different molecules. nih.govpdx.edu The kinetics of transnitrosation reactions between GSNO and various thiols have been studied, revealing a range of reaction rates depending on the specific thiol involved. nih.gov
Kinetic data for transnitrosation reactions between GSNO and other thiols:
| Reactants | Second Order Rate Constant (k) | Unit | Citation |
| GSNO + various thiols | 1 - 300 | M-1 s-1 | nih.gov |
In addition to transnitrosation, a slower reaction between S-nitrosothiols and thiols can occur, leading to the formation of a mixed disulfide and nitroxyl anion (NO-). nih.govphysiology.org This latter reaction, while slower, is thermodynamically favored due to the subsequent reactions of nitroxyl. physiology.org The interaction of GSNO with thiols is a well-established chemical process that ultimately contributes to the formation of various nitrogen oxides. physiology.orgpnas.org
Metal Ion-Catalyzed Decomposition
Transition metal ions, particularly copper and iron, are known to catalyze the decomposition of S-nitrosothiols, including GSNO. dur.ac.ukahajournals.orgphysiology.orgresearchgate.nethmdb.ca The reduced forms of these metal ions, such as Cu⁺ and Fe²⁺, are more effective catalysts for S-nitrosothiol decomposition compared to their oxidized counterparts (Cu²⁺ and Fe³⁺). ahajournals.orgresearchgate.net
Studies have shown that the decomposition of GSNO in the presence of copper ions and reduced glutathione yields nitric oxide and oxidized glutathione (GSSG). dur.ac.uk The presence of reduced glutathione plays a dual role in this process: it reduces Cu²⁺ to the catalytically active Cu⁺ species and helps regenerate the catalyst from complexes formed with oxidized glutathione. dur.ac.uk The kinetics of this metal ion-catalyzed decomposition can be complex, influenced by the concentrations of the metal ions, GSNO, and glutathione. dur.ac.ukresearchgate.net Metal chelators, such as bathocuproine sulfonate (a Cu(I) chelator) and DTPA (an iron(III) and copper(II) chelator), can inhibit the metal-catalyzed decay of GSNO, highlighting the importance of these ions in the process. ahajournals.orgphysiology.org
Data from research indicates that the ratio between CuSO₄, GSH, and GSNO concentrations can influence the rate of GSNO decomposition and the efficiency of detecting the released NO. researchgate.net High concentrations of GSH can have a deleterious effect on the detection of GSNO in certain methods. researchgate.net
Photolytic S/N Bond Cleavage
S-Nitrosothiols, including GSNO, are susceptible to decomposition induced by light, particularly UV and visible light. nih.govpsu.eduresearchgate.netnih.gov Photolytic cleavage involves the homolytic breaking of the S-N bond, leading to the release of nitric oxide and the formation of a thiyl radical. psu.eduresearchgate.net
Research using techniques like femtosecond vibrational spectroscopy has probed the photoexcitation dynamics and the mechanism of S-N bond cleavage in GSNO by near-UV light. psu.edu These studies have identified excited electronic states of GSNO that may play a critical role in its photolysis. psu.edu The stretching frequency of NO in this excited state is similar to that of the free radical form of NO, suggesting a resemblance in electronic structure. psu.edu
The photolytic decomposition of S-nitrosothiols coupled with chemiluminescent detection has been utilized as an analytical method to quantify S-nitrosothiols. nih.gov In this method, S-nitrosothiols are photolyzed, and the released NO is detected via its reaction with ozone, which produces chemiluminescence. nih.gov The efficiency of photolytic decomposition can be influenced by factors such as the wavelength of light and the presence of other molecules. nih.govbiorxiv.org For instance, inclusion complexation of GSNO by cyclodextrins has been shown to reduce its decomposition rate under white light illumination. biorxiv.org
Studies on the laser flash photolysis of GSNO have shown that the initial NO release occurs via homolytic cleavage of the S-N bond, producing a glutathione thiyl radical (GS•). researchgate.net This radical can subsequently react with ground-state GSNO or oxygen, leading to further NO liberation and the formation of oxidized glutathione (GSSG) or glutathione peroxy radical (GSOO•), respectively. researchgate.net The relative concentrations of oxygen and GSNO can determine the major pathway for the removal of the thiyl radical. researchgate.net
Interplay between S-Nitrosoglutathione Metabolism and Cellular Redox State
The metabolism of S-nitrosoglutathione is intricately linked to the cellular redox state, primarily through the involvement of glutathione and the activity of key enzymes like S-nitrosoglutathione reductase (GSNOR) and the thioredoxin system. physiology.orgresearchgate.nethmdb.catandfonline.comscilit.commdpi.comfrontiersin.org
The cellular redox environment, particularly the balance between reduced glutathione (GSH) and oxidized glutathione (GSSG), is a critical determinant of cellular health and function. arvojournals.org GSNO metabolism is closely tied to the GSH/GSSG ratio. The formation of GSNO involves GSH, and its catabolism, particularly via GSNOR, results in the production of GSSG. frontiersin.orgmdpi.comnih.gov The enzyme glutathione reductase (GR) is responsible for regenerating GSH from GSSG, using NADPH. mdpi.com This interplay between GSNO metabolism, GSNOR, and the glutathione redox cycle highlights how changes in the cellular redox state can influence NO signaling mediated by GSNO.
Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) and antioxidants, can significantly impact GSNO metabolism and S-nitrosylation. mdpi.comfrontiersin.orgunipi.itresearchgate.net Oxidative stress can lead to a decrease in intracellular GSH and protein sulfhydryl groups. unipi.itresearchgate.net While oxidative stress might theoretically hinder S-nitrosylation by reducing available thiols, studies have shown that oxidative stress can actually enhance and modulate protein S-nitrosation in the presence of GSNO. unipi.itresearchgate.net This suggests a complex interaction where S-nitrosation might also serve as a protective mechanism for thiols against oxidation. mdpi.comresearchgate.net
The thioredoxin system, consisting of thioredoxin (Trx) and thioredoxin reductase (TR), also plays a role in regulating S-nitrosothiol levels and protein denitrosylation. researchgate.netnih.govmdpi.com Thioredoxin can interact with S-nitrosylated proteins, and the thioredoxin system can cleave GSNO, leading to the liberation of GSH and NO. nih.gov The redox state of thioredoxin can influence its interaction with S-nitrosylated proteins and its role in transnitrosation reactions. researchgate.netpnas.org
Furthermore, GSNO and NO have been shown to interact with and activate the redox-sensitive transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2). tandfonline.comscilit.comnih.govfrontiersin.orgresearchgate.net Nrf2 plays a crucial role in the cellular defense against oxidative and nitrosative stress by regulating the expression of antioxidant proteins. tandfonline.comscilit.comnih.govresearchgate.net Activation of Nrf2 by GSNO may occur through S-nitrosylation of Keap1, a repressor protein that normally sequesters Nrf2 in the cytoplasm. scilit.comnih.govresearchgate.net This interaction underscores the link between GSNO, NO signaling, and the cellular antioxidant defense system.
The interplay between GSNO metabolism and the cellular redox state is critical for maintaining cellular homeostasis and regulating various physiological processes. Dysregulation of GSNO levels and metabolism, often linked to alterations in the redox state, has been implicated in various disease states. mdpi.comnih.govtandfonline.com
Mechanisms of S Nitrosoglutathione Action
S-Nitrosylation as a Key Post-Translational Modification
S-nitrosylation is a reversible covalent post-translational modification (PTM) involving the attachment of a nitric oxide (NO) group to the thiol side chain of cysteine residues in proteins, forming S-nitrosothiols (SNOs). mdpi.comcreative-proteomics.comaginganddisease.orgoup.comphysiology.orgresearchgate.netpharmiweb.com This modification acts as a molecular switch, influencing protein structure and functionality. creative-proteomics.com S-nitrosylation is considered a key regulatory mechanism for multiple cellular functions in various physiological and disease conditions. mdpi.comaginganddisease.org It plays a crucial role in regulating redox homeostasis and is involved in processes such as gene regulation, immune modulation, vascular homeostasis, and respiratory and neuronal signaling. mdpi.com Like other PTMs such as phosphorylation, S-nitrosylation can affect protein conformation, activity, localization, aggregation, and protein interactions. aginganddisease.org
S-Nitrosoglutathione as a Transnitrosylating Agent
S-nitrosoglutathione (GSNO) is characterized as a powerful transnitrosylating agent. mdpi.compnas.org Transnitrosylation is a mechanism where an NO group is transferred from one S-nitrosothiol (the donor) to the thiol group of another molecule (the acceptor). mdpi.comfrontiersin.orgnih.govresearchgate.net GSNO can deliver NO groups to SNO sites remote from NO sources, leading to changes in the activity and function of target proteins. mdpi.commdpi.com This process can occur between low-molecular-weight SNOs and protein thiols, as well as between two proteins (protein-protein transnitrosylation). mdpi.com The selectivity of transnitrosylation depends on the specific three-dimensional environments of targeted thiol groups. mdpi.com The transfer of the nitroso group from GSNO to another thiol-containing amino acid, such as L-cysteine, can occur, producing glutathione (B108866) and a new low-molecular-weight S-nitrosothiol (e.g., S-nitroso-L-cysteine). nih.gov This new SNO can then be transported into cells and either S-nitrosylate cellular glutathione to reform GSNO intracellularly or directly S-nitrosylate protein thiols. nih.gov
Direct Protein S-Nitrosylation by S-Nitrosoglutathione
While transnitrosylation is a primary mechanism, direct protein S-nitrosylation by S-nitrosoglutathione can also occur. creative-proteomics.com This involves the direct transfer of the NO group from GSNO to a cysteine thiol group on a target protein, forming an S-nitrosothiol bond. creative-proteomics.comresearchgate.net This process can be influenced by the cellular environment and the specific proteins involved. creative-proteomics.com
Regulation of Protein Function through S-Nitrosylation
S-nitrosylation regulates protein function by allosteric or direct modification of active site cysteines. biomolther.org This reversible modification can lead to changes in the activity, localization, stability, and protein-protein interactions of target proteins. aginganddisease.orgresearchgate.netpharmiweb.comcreative-proteomics.comnih.govnih.gov For example, S-nitrosylation of mitochondrial proteins, such as complex I of the electron transport chain, can influence energy production and oxidative stress responses. creative-proteomics.com In the cardiovascular system, S-nitrosylation is central to the regulation of vascular tone and blood pressure. creative-proteomics.com S-nitrosylation of endothelial nitric oxide synthase (eNOS) and proteins involved in smooth muscle contraction impacts vascular health. creative-proteomics.com Immune responses are also influenced by S-nitrosylation. creative-proteomics.comphysiology.org
Identification of Protein Targets of S-Nitrosylation
Identifying the protein targets of S-nitrosylation is crucial for understanding its biological consequences. researchgate.net However, detecting S-nitrosylated proteins is challenging due to the relative instability of the S-NO bond. creative-proteomics.comresearchgate.net Various methods have been developed for characterizing, identifying, and quantifying S-nitrosylated proteins. researchgate.net These include methods providing information about the existence of S-nitrosylated proteins, such as immunohistochemistry, Saville assay, diamino fluorescein (B123965) (DAF) assay, and photolysis-chemiluminescence. researchgate.net Other methods, including the Biotin (B1667282) switch technique (BST), X-ray crystallography, NMR spectroscopy, and in silico approaches, help identify the specific site of S-nitrosylation in target proteins. researchgate.netplos.org Mass spectrometry-based proteomics, particularly LC-MS/MS, is an effective tool for qualitatively and quantitatively analyzing SNO and SNO proteins in biological samples, although direct discovery of SNO sites can be challenging due to the instability of the S-NO bond. researchgate.netcreative-proteomics.comnih.gov
Low-Molecular Weight S-Nitrosothiols vs. High-Molecular Weight S-Nitrosothiols
S-nitrosylation can occur in both low-molecular-weight (LMW) thiols, such as glutathione and cysteine, and in proteins, resulting in low-molecular-weight S-nitrosothiols (SNO-LMW) and S-nitrosoproteins (SNO-proteins), respectively. mdpi.combiomolther.orgnih.gov GSNO is considered the most abundant low-molecular-weight S-nitrosothiol. mdpi.comresearchgate.net These LMW SNOs can function as NO donors under physiological conditions depending on their redox potential. researchgate.netbiomolther.org High-molecular-weight S-nitrosothiols include S-nitrosoalbumin and S-nitrosohemoglobin. researchgate.netmdpi.com The overwhelming majority (approximately 90%) of S-nitroso groups in organisms are anchored to proteins and belong to the class of high-molecular mass SNOs. nih.gov LMW S-nitrosothiols are formed from compounds like cysteine and glutathione, while high-molecular-weight S-nitrosothiols involve nitrosylated cysteine residues of large proteins. researchgate.netmdpi.com
Context-Specific Protein S-Nitrosylation
The specificity of protein S-nitrosylation is not random, despite the abundance of protein thiols. oup.com It occurs with exquisite specificity, which is established by a variety of determinants. oup.com These determinants include allosteric regulators, thiol pKa, hydrophobic compartmentation, and interactions between nitric oxide synthases (NOSs) and proteins targeted for S-nitrosylation. oup.com Context-specific protein S-nitrosylation is also influenced by the dynamic equilibrium between redox GSH/GSNO and redox protein-SH/protein-SNO, which is maintained by various enzymes. pharmiweb.comcreative-proteomics.com Enzymes such as S-nitrosoglutathione reductase (GSNOR) play a key role in regulating intracellular levels of GSNO and, indirectly, protein S-nitrosothiols through transnitrosation reactions. wikipedia.orgmdpi.comfrontiersin.orgpnas.orgtandfonline.com The cellular redox status also plays a pivotal role in regulating S-nitrosylation, as oxidized cysteines are less susceptible to this modification. creative-proteomics.com
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| S-nitrosoglutathione | 104858 |
| Glutathione | 124886 |
While specific quantitative data for a detailed table on protein S-nitrosylation targets was not consistently present across the search results within the strict scope, research findings indicate that proteomic studies have identified numerous proteins as targets of S-nitrosylation. For instance, one study identified 63 modified proteins from GSNO-treated cell culture extracts, including those involved in stress responses, metabolism (like glycolysis enzymes such as GAPDH), signaling, and regulation. nih.gov Another study identified 20 unique S-nitrosocysteine-containing peptides belonging to 18 proteins in human aortic smooth muscle cells exposed to S-nitrosocysteine and a NONOate, including cytoskeletal proteins, chaperones, and proteins of the translational machinery. pnas.org The identification of these diverse proteins highlights the broad impact of S-nitrosylation on cellular processes. nih.govpnas.org
| Protein Category | Examples of Identified Proteins (Illustrative) | Cellular Processes Affected (Illustrative) |
| Metabolic Enzymes | GAPDH | Glycolysis, Cellular Metabolism |
| Cytoskeletal Proteins | (Specific examples not consistently found) | Cell Structure, Mobility |
| Chaperones | (Specific examples not consistently found) | Protein Folding, Quality Control |
| Translational Machinery | Elongation factors | Protein Synthesis |
| Signaling Proteins | (Specific examples not consistently found) | Signal Transduction Pathways |
| Stress-Related Proteins | (Specific examples not consistently found) | Response to Oxidative/Nitrosative Stress |
S-Nitrosoglutathione as an Intracellular Nitric Oxide Reservoir and Transport Vehicle
GSNO is widely regarded as a significant intracellular reservoir and transport vehicle for nitric oxide bioactivity. frontiersin.orgfrontiersin.orgmdpi.comwpiinc.comwpi-europe.comebi.ac.uk While NO is a labile gas with a short half-life, SNOs like GSNO serve as relatively stable reserves and transport forms of NO in vivo. wikipedia.orgresearchgate.netmdpi.com This stability allows GSNO to extend the biological activity of NO throughout the cell and potentially to distant sites. frontiersin.org
The formation of GSNO occurs through the interaction of NO with reduced glutathione (GSH) via a process called S-nitrosylation. frontiersin.orgfrontiersin.org This reaction can happen through the formation of dinitrogen trioxide (N₂O₃) or the addition of NO to a glutathionyl radical. frontiersin.orgfrontiersin.org GSNO is considered the most abundant low-molecular-mass S-nitrosothiol within cells. frontiersin.orgfrontiersin.org
GSNO can donate its nitroso functional group to other thiols in a reaction known as transnitrosation. nih.govnih.gov This process is crucial for transferring the NO moiety to protein thiols, thereby regulating protein function through S-nitrosylation. mdpi.comnih.govresearchgate.net Transnitrosation reactions with intracellular and solvent-exposed protein targets are believed to modulate many of the biological effects of GSNO. nih.gov
Cellular uptake of GSNO can occur through mechanisms involving transnitrosation. For instance, the transfer of the nitroso group from extracellular GSNO to L-cysteine can form S-nitroso-L-cysteine (L-CysNO), which is then transported into cells via amino acid transporters like the L system (L-AT). nih.govpnas.org Once inside the cell, L-CysNO can transnitrosate cellular glutathione to reform GSNO or directly S-nitrosate protein thiols. nih.gov The presence of cystine in the extracellular medium has been shown to enhance GSNO-dependent intracellular S-nitrosothiol formation, supporting this transnitrosation-dependent uptake mechanism. nih.govpnas.org
The levels of GSNO are tightly regulated within the cell, primarily by the enzyme S-nitrosoglutathione reductase (GSNOR). frontiersin.orgmdpi.com GSNOR catalyzes the irreversible metabolism of GSNO, controlling the intracellular levels of both GSNO and, indirectly, protein S-nitrosothiols that are in equilibrium with GSNO through transnitrosation reactions. frontiersin.orgmdpi.comtandfonline.comnih.gov This enzymatic degradation helps maintain a balanced level of reactive nitrogen species and controls the cellular redox state. mdpi.comtandfonline.com
Cross-talk with Other Redox Signaling Pathways
GSNO and the broader S-nitrosylation process engage in extensive cross-talk with other cellular redox signaling pathways, particularly those involving glutathione and thioredoxin systems, as well as interactions with reactive oxygen species and the Nrf2 pathway.
The glutathione system, comprising reduced glutathione (GSH), oxidized glutathione (GSSG), glutathione reductase (GR), and glutaredoxins (Grxs), is intimately linked with GSNO metabolism and S-nitrosylation/denitrosylation. GSNO is formed from GSH and NO. frontiersin.orgfrontiersin.org The metabolism of GSNO by GSNOR produces GSSG. frontiersin.orgtandfonline.com GSSG can then be reduced back to GSH by GR, utilizing NADPH. frontiersin.orgencyclopedia.pub Furthermore, GSH can participate in the denitrosylation of S-nitrosylated proteins (PSNOs) through transnitrosation, generating GSNO and the reduced protein thiol. researchgate.netencyclopedia.pubmdpi.com This highlights a dynamic interplay where the glutathione redox state influences GSNO levels and S-nitrosylation. The ratio of GSH/GSSG can also serve as an indicator of the cell's redox state. researchgate.net
The thioredoxin system, involving thioredoxin (Trx) and thioredoxin reductase (TrxR), also plays a role in regulating protein S-nitrosylation. Reduced thioredoxin can denitrosylate S-nitrosylated proteins, releasing the reduced protein thiol and oxidized thioredoxin, which is then reduced by TrxR in an NADPH-dependent reaction. researchgate.net While GSNO can react with thioredoxin to form S-nitrosothioredoxin (Trx-SNO), suggesting a potential link between these two systems in regulating protein S-nitrosylation levels. nih.govacs.org
Reactive oxygen species (ROS) and reactive nitrogen species (RNS), including NO and peroxynitrite (ONOO⁻), are closely related in cellular signaling and stress responses. mdpi.commdpi.com GSNO can be formed through the reaction of GSH with NO-derived RNS. mdpi.com While NO can react rapidly with other radicals, including ROS, leading to the formation of RNS. mdpi.com This interplay between ROS and RNS influences the cellular redox environment and the formation and metabolism of GSNO and other SNOs. Oxidative stress can impact the availability of GSH, which is crucial for GSNO metabolism and protein denitrosylation. tandfonline.comencyclopedia.pub
The Nrf2 (nuclear factor erythroid 2-related factor 2) pathway, a master regulator of the endogenous antioxidant defense system, is also influenced by GSNO and NO signaling. karger.comscilit.comnih.govencyclopedia.pubnutrispices.com Nrf2 is a transcription factor that regulates the expression of cytoprotective genes, including those involved in the glutathione pathway. karger.comnih.gov Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which targets Nrf2 for proteasomal degradation. nih.govencyclopedia.pubnutrispices.comfrontiersin.org Oxidative or nitrosative stress can disrupt the interaction between Keap1 and Nrf2, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant genes. nih.govnutrispices.comfrontiersin.org Studies have shown that GSNO can increase Nrf2 levels and activate the Nrf2 pathway, potentially through S-nitrosylation of Keap1. karger.comscilit.comnih.gov This activation contributes to the cellular antioxidant defense and protection against oxidative and nitrosative injury. karger.comscilit.com The activation of Nrf2 by GSNO appears to involve the NO-cGMP signaling pathway. scilit.comnih.gov
The cross-talk between GSNO and these redox signaling pathways underscores the complex regulatory network governing cellular responses to nitrosative and oxidative stress. GSNO acts not only as an NO donor and S-nitrosylating agent but also as a molecule whose metabolism and activity are intricately linked to the cellular redox state and the function of key antioxidant defense systems.
Physiological Roles of S Nitrosoglutathione
Regulation of Cell Signaling and Signal Transduction Cascades
GSNO significantly impacts cellular signaling by modulating the activity of various components within signal transduction cascades, largely through S-nitrosylation nih.govnih.gov. This post-translational modification can alter protein function, localization, and interactions, thereby influencing diverse cellular processes.
Modulation of Transcription Factors
GSNO has been shown to modulate the activity of several key transcription factors, influencing gene expression profiles related to inflammation, immunity, and cellular stress responses nih.govsssup.itresearchgate.net. Notable examples include its effects on NF-κB, AP-1, and STAT3 sssup.itresearchgate.net. GSNO can inhibit the NF-κB pathway, a central regulator of inflammatory gene expression frontiersin.orgnih.gov. This inhibition contributes to its anti-inflammatory effects. Studies have also indicated that GSNO can modulate the activities of AP-1 and STAT3, further impacting the expression of genes involved in various cellular processes sssup.itresearchgate.net. Research findings suggest that GSNO's modulation of these transcription factors occurs through S-nitrosylation events, directly or indirectly affecting their DNA binding, nuclear translocation, or interaction with co-regulators.
Impact on Signaling Pathway Components
Beyond transcription factors, GSNO influences various other components of signal transduction pathways. It has been shown to modify the function of proteins such as caspases, which are critical mediators of apoptosis (programmed cell death) nih.gov. S-nitrosylation of caspases by GSNO can modulate their enzymatic activity, thereby influencing the cell death pathway nih.gov. GSNO also impacts other components like protein kinases and phosphatases, which are essential for signal relay and amplification within cells sssup.it. The specific effects of GSNO on these enzymes can vary depending on the cell type and context, highlighting the complexity of S-nitrosylation-mediated signaling.
Role in Immune Function and Inflammatory Processes
GSNO plays a significant role in modulating immune responses and inflammatory processes. Its effects are often linked to its ability to regulate NO bioavailability and mediate S-nitrosylation events in immune cells nih.govepa.govsssup.it.
Attenuation of Pro-inflammatory Responses
A key physiological role of GSNO is its ability to attenuate pro-inflammatory responses frontiersin.orgepa.govsssup.itplos.org. This is achieved through multiple mechanisms, including the inhibition of pro-inflammatory signaling pathways and the reduction of inflammatory mediator production. GSNO has been shown to inhibit the activation of NF-κB and STAT3, transcription factors that drive the expression of many pro-inflammatory genes sssup.itresearchgate.net. By modulating these pathways, GSNO helps to dampen the inflammatory cascade frontiersin.orgnih.gov. Furthermore, GSNO can reduce the expression of cellular adhesion molecules like ICAM-1 and VCAM-1, which are crucial for the recruitment of immune cells to sites of inflammation, thereby limiting leukocyte infiltration into affected tissues frontiersin.orgresearchgate.net.
Influence on Cytokine and Chemokine Expression
GSNO significantly influences the expression of various cytokines and chemokines, which are critical signaling molecules in immune and inflammatory responses epa.govsssup.itresearchgate.netplos.org. Research indicates that GSNO can decrease the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 sssup.itplos.orgin-part.com. For example, studies have demonstrated that GSNO treatment reduces TNF-α and IL-1β levels in experimental models of inflammation plos.org. Conversely, GSNO can promote the expression of anti-inflammatory cytokines, such as IL-10, contributing to the resolution of inflammation google.com. The modulation of this cytokine and chemokine balance by GSNO is a crucial aspect of its immunomodulatory and anti-inflammatory actions sssup.itresearchgate.netin-part.com.
Table 1: Effects of GSNO on Selected Transcription Factors and Signaling Pathway Components
| Target | Type | Effect of GSNO Modulating Agent | Research Finding Highlights |
| NF-κB | Transcription Factor | Inhibition | Down-regulation of NF-κB pathway proteins observed with GSNO treatment. frontiersin.orgnih.gov |
| AP-1 | Transcription Factor | Modulation | GSNO reported to modulate AP-1 activity. sssup.itresearchgate.net |
| STAT3 | Transcription Factor | Inhibition | Phosphorylation of STAT3 reduced by GSNO. nih.govresearchgate.net |
| Caspases | Signaling Pathway Comp. | Modulation | S-nitrosylation shown to modify caspase function. nih.gov |
| STAT1 | Signaling Pathway Comp. | Not altered | GSNO treatment did not alter phosphorylation of STAT1 under Th1 skewed conditions. nih.gov |
| STAT4 | Signaling Pathway Comp. | Not altered | Phosphorylation of STAT4 remained unaffected by GSNO. nih.gov |
| STAT6 | Signaling Pathway Comp. | Not altered | Expression of STAT6 remained unaffected by GSNO. nih.gov |
| IKK-β | Signaling Pathway Comp. | Modulation | IKK-β activity shown to be modulated by GSNO. sssup.it |
| Calpain | Signaling Pathway Comp. | Modulation | Calpain activity shown to be modulated by GSNO. sssup.it |
Table 2: Effects of GSNO on Selected Cytokines and Chemokines
| Target | Type | Effect of GSNO Modulating Agent | Research Finding Highlights |
| TNF-α | Cytokine | Reduction | GSNO treatment significantly reduced TNF-α levels in gingival tissue. plos.org |
| IL-1β | Cytokine | Reduction | GSNO treatment significantly reduced IL-1β levels in gingival tissue. plos.org |
| IL-6 | Cytokine | Reduction | GSNO/GSNORi regulates cytokine expression (IL-10 > IL-6). frontiersin.org |
| IL-10 | Cytokine | Induction | GSNO-mediated mechanisms induce IL-10 expression under TH1 and TH17 skewing conditions. google.com |
| IL-17 | Cytokine | Reduction | GSNO attenuated EAE disease by reducing IL-17 production. nih.gov |
| IFN-γ | Cytokine | Not affected | GSNO did not affect levels of Th1 (IFNγ) immune responses. nih.gov |
| IL-4 | Cytokine | Not affected | GSNO did not affect levels of Th2 (IL4) immune responses. nih.gov |
| IL-8 | Chemokine | Modulation | IL-8 expression shown to be modulated by GSNO. sssup.it |
| RANTES | Chemokine | Modulation | RANTES expression shown to be modulated by GSNO. sssup.it |
| MCP-1 | Chemokine | Modulation | MCP-1 expression shown to be modulated by GSNO. sssup.it |
Involvement in Vascular Homeostasis and Anti-Thrombotic Mechanisms
GSNO plays a significant role in maintaining vascular homeostasis and exhibits anti-thrombotic properties. nih.govresearchgate.netnih.gov Its effects in the vasculature are largely attributed to its ability to donate NO, which influences smooth muscle relaxation and inhibits platelet activity. nih.govresearchgate.netresearchgate.net
Anti-Platelet Efficacy
GSNO is a well-documented inhibitor of platelet activation and aggregation. ahajournals.orgnih.govnih.govwestminster.ac.uk Studies have shown that GSNO possesses significant antiplatelet actions, even at concentrations that have less impact on vascular tone, suggesting a degree of platelet selectivity. ahajournals.org The mechanism involves the release of NO, potentially facilitated by enzymes associated with platelet membranes. ahajournals.org Research in animal models has demonstrated that both low molecular weight and protein forms of S-nitrosothiols, including GSNO, suppress platelet activation. nih.gov For instance, the anti-platelet effect of GSNO has been linked to improved tissue survival in a rat model of ischemia/reperfusion injury. nih.gov In human studies, GSNO has been shown to limit platelet activation in conditions like severe pre-eclampsia. nih.govnih.gov Clinical trials have also indicated a significant anti-thrombotic and anti-embolic effect of GSNO administration following surgical procedures such as coronary artery bypass grafting and carotid endarterectomy. nih.govnih.gov The administration of GSNO after carotid endarterectomy significantly reduced the number of cerebral embolic signals detected by transcranial Doppler ultrasound compared to control groups. nih.gov
Table 1: Effect of GSNO on Platelet Aggregation in Frozen Platelets
| Group | ADP-induced Platelet Aggregation Rate (%) | P-value (vs. Fresh Liquid Platelet) | P-value (vs. Frozen Platelet) |
| Fresh Liquid Platelet | 63.44 ± 2.96 | - | - |
| Frozen Platelet | 35.47 ± 2.93 | 0.000 | - |
| GSNO-treated Frozen Platelet | 24.43 ± 3.07 | Significantly lower | Significantly lower |
*Data derived from a study on the effect of GSNO on frozen platelets. spandidos-publications.com
GSNO treatment of frozen platelets reduced the level of aggregation and maintained their aggregation activity, suggesting its potential as a cryoprotectant. spandidos-publications.com
Modulation of Fibrin (B1330869) Clot Architecture
Beyond its effects on platelets, GSNO also influences the structure of fibrin clots, a critical component of the coagulation cascade. nih.govplos.orgresearchgate.net Studies have shown that GSNO can alter fibrin microstructure in a dose-dependent manner. nih.govplos.org Low doses of GSNO have been observed to modulate fibrin architecture by generating coarser networks with thicker fibers. nih.govplos.orgnih.gov For example, in one study using human platelet-poor plasma, GSNO dose-dependently decreased fibrin density. nih.govplos.org At a concentration of 1 mM GSNO, fiber diameter increased by 25% to a maximum diameter of 835 nm. nih.govplos.org However, higher concentrations of GSNO led to decreased fibrin density and fiber diameter, and even induced the formation of abnormal fibrin structures and agglomerates. nih.govplos.orgnih.gov This modulation of fibrin clot architecture by GSNO may influence clot stability and susceptibility to lysis. plos.org GSNO has been reported to bind to fibrinogen and inhibit factor XIIIa activity, which is involved in fibrin cross-linking. nih.govplos.org
Table 2: Effect of GSNO Concentration on Fibrin Clot Architecture
| GSNO Concentration (mM) | Fibrin Density | Fiber Diameter (nm) | Clot Void Volume (%) | Observations |
| Control | High | ~677.4 | ~70 | Fine, dense network |
| 0.01 – 1.0 | Decreased | Increased (up to 835 at 1 mM) | Relatively insensitive | Coarser network, thicker fibers |
| > 1.75 | Decreased | Decreased | Rapidly increased | Abnormal structures, fibrin agglomerates formed |
| 3.75 | Complete inhibition | - | Effectively 100 | Only fibrin agglomerates present |
*Data synthesized from research findings on GSNO's effect on fibrin clot architecture. nih.govplos.org
S-Nitrosoglutathione in Plant Development and Stress Responses
In plants, GSNO is a crucial signaling molecule involved in a wide array of developmental processes and responses to both biotic and abiotic stresses. frontiersin.orgnih.govbohrium.comnih.govmdpi.comtandfonline.com As in animals, GSNO serves as a mobile reservoir of NO and participates in S-nitrosylation, a post-translational modification that can alter protein function. frontiersin.orgnih.govnih.govtandfonline.commdpi.com The enzyme GSNOR is a key regulator of GSNO levels in plants, influencing various NO-mediated pathways. nih.govbohrium.comnih.govmdpi.com
Regulation of Plant Growth and Development
NO, often supplied or mediated by GSNO, is involved in numerous aspects of plant growth and development, including seed germination, root formation and architecture, stomatal movement, flower development, and senescence. nih.govmdpi.comresearchgate.net While studies have often used NO donors like sodium nitroprusside, GSNO is increasingly recognized as a more physiological NO donor for studying these processes. nih.gov GSNOR activity has been linked to normal plant development. nih.govresearchgate.net For example, mutations in AtGSNOR1 in Arabidopsis thaliana have been shown to affect stem and trichome branching and increase sensitivity to auxin. oup.comfrontiersin.org Reduced fertility due to defects in stamen development has also been observed in atgsnor1-3 mutants. oup.com GSNOR is localized in various cellular compartments, including the cytosol, nucleus, and peroxisomes, making it available to modulate GSNO concentrations in different plant cells and tissues. bohrium.comfrontiersin.org Studies investigating the effect of exogenous GSNO application have provided initial data on its potential to influence growth parameters, such as increased chlorophyll (B73375) content in soybean seedlings under lead stress. mdpi.com
Responses to Biotic Stress
GSNO and the regulation of its levels by GSNOR play a complex role in plant responses to biotic stress, such as pathogen infection. nih.govbohrium.comnih.govfrontiersin.orgfrontiersin.org Changes in GSNOR activity and cellular SNO levels are implicated in plant defense mechanisms. nih.govbohrium.comfrontiersin.org For instance, transgenic Arabidopsis plants with decreased GSNOR levels have shown altered resistance against pathogens like Peronospora parasitica. nih.gov The role of GSNOR in plant immunity can vary depending on the pathogen and plant species. bohrium.com In tomato, reducing SlGSNOR expression compromised plant immunity, while increased expression enhanced pathogen protection, suggesting a potential strategy for improving disease resistance in crops. oup.com GSNO accumulation has been reported to influence signaling pathways involved in plant immunity, such as the salicylic (B10762653) acid (SA) pathway. oup.com
Responses to Abiotic Stress
GSNO is also involved in plant responses to various abiotic stresses, including heavy metal toxicity, salinity, drought, and temperature extremes. frontiersin.orgnih.govbohrium.comnih.govtandfonline.comresearchgate.netmdpi.comfrontiersin.orgfrontiersin.org Under abiotic stress conditions, changes in GSNO content and GSNOR activity have been observed. frontiersin.orgnih.govresearchgate.netfrontiersin.orgfrontiersin.org For example, in pea plants exposed to cadmium stress, a reduction in GSNO content and GSNOR activity was noted. frontiersin.orgfrontiersin.org Conversely, in olive plants under salinity stress, an increase in GSNO activity was observed, particularly in vascular tissue. frontiersin.orgfrontiersin.org GSNO application has been shown to mitigate the effects of abiotic stress, such as reducing oxidative damage caused by lead toxicity in soybean by scavenging reactive oxygen species (ROS). mdpi.com GSNO supplementation in lead-stressed soybean seedlings led to a significant reduction in markers of oxidative damage, such as malondialdehyde (MDA), proline, and hydrogen peroxide (H2O2) content. mdpi.com
Table 3: Effect of GSNO Supplementation on Oxidative Damage Markers in Soybean under Lead Stress
| GSNO Concentration (µM) | MDA Content (% Reduction vs. Pb-stressed) | Proline Content (% Reduction vs. Pb-stressed) | H2O2 Content (% Reduction vs. Pb-stressed) |
| 50 | - | - | 2.8 |
| 100 | 63.0 | 33.8 | 33.8 |
| 200 | 70.3 | 37.4 | 37.4 |
*Data derived from a study on GSNO-mediated lead detoxification in soybean. mdpi.com
GSNOR activity is often altered by exposure to abiotic stress stimuli, and its role in regulating SNO levels is critical for plant tolerance. bohrium.comresearchgate.netfrontiersin.org For instance, GSNOR activity was induced by high temperature in tomato plants, and suppressing SlGSNOR1 expression reduced thermotolerance. frontiersin.org This suggests that a balanced interaction between SNO and ROS, regulated by GSNOR, is important for maintaining cellular redox homeostasis and stress tolerance in plants. frontiersin.org
Interaction with Plant Hormones
The crosstalk between S-nitrosoglutathione (GSNO), as a source and regulator of NO, and plant hormones is a critical aspect of plant signaling networks core.ac.uknih.govnih.govoup.com. This interaction often involves S-nitrosylation, a post-translational modification where an NO moiety is covalently attached to a cysteine residue of a target protein, altering its activity, localization, or interaction with other molecules core.ac.uknih.govnih.govoup.com. GSNO can directly transnitrosylate cysteine residues or act as a source of NO for S-nitrosylation nih.gov.
Auxin
GSNO and NO significantly influence auxin signaling and transport. Studies have shown that NO can affect auxin accumulation and distribution mdpi.compnas.org. S-nitrosylation of the auxin receptor TIR1 (TRANSPORT INHIBITOR RESPONSE 1) at specific cysteine residues (Cys-140 and Cys-480 in Arabidopsis) can enhance its interaction with AUX/IAA repressor proteins, promoting their degradation and thus positively impacting auxin signaling mdpi.comfrontiersin.orgbiorxiv.org. Conversely, excessive cellular S-nitrosothiols, as seen in gsnor1 mutants with elevated GSNO levels, can impair the endocytosis of auxin efflux transporters like PIN2, leading to reduced polar auxin transport and associated developmental defects such as inhibited root elongation pnas.orgmdpi.comfrontiersin.org. Exogenously applied GSNO has been shown to mimic the inhibitory effect of gsnor1 mutation on root elongation and PIN2 endocytosis in a concentration-dependent manner frontiersin.org.
| Treatment (Arabidopsis Seedlings) | GSNO Concentration | Primary Root Elongation (% of Control) | PIN2-GFP Internalization |
| Control (no GSNO) | 0 μM | 100 | Normal |
| Exogenous GSNO | 50 μM | ~60-70 | Reduced |
| Exogenous GSNO | 100 μM | ~40-50 | Significantly Reduced |
| gsnor1-3 mutant | Elevated Endogenous | ~40-50 | Compromised |
Data synthesized from research findings on GSNO effects on root elongation and PIN2 internalization pnas.orgfrontiersin.org. Specific percentage values can vary between experiments.
Furthermore, the interaction between auxin and NO/GSNO is implicated in root development, including lateral root formation mdpi.comtandfonline.comconicet.gov.ar. Auxin can stimulate NO production, and NO, in turn, can influence auxin pathways mdpi.comfrontiersin.org.
Abscisic Acid (ABA)
GSNO and NO are involved in ABA signaling, particularly in processes like stomatal closure and seed germination. ABA can induce NO production in guard cells, and NO negatively regulates ABA signaling by S-nitrosylating key proteins. purdue.edupnas.orgoup.comnortheastern.edu. A notable example is the S-nitrosylation of OST1 (OPEN STOMATA 1)/SnRK2.6 (SNF1-related protein kinase 2.6) at Cysteine 137, which is located near the kinase catalytic site purdue.edupnas.orgnortheastern.edutandfonline.com. This S-nitrosylation inhibits OST1 activity, providing a negative feedback loop in ABA signaling in guard cells purdue.edupnas.orgnortheastern.edu. Dysfunction of GSNOR, leading to GSNO overaccumulation, results in constitutive S-nitrosylation of SnRK2.6 and impaired ABA-induced stomatal closure purdue.edupnas.orgnortheastern.edu. Similarly, GSNO can inactivate SnRK2.2 and SnRK2.3 through S-nitrosylation, contributing to the alleviation of ABA's inhibitory effect on seed germination and early seedling growth tandfonline.com. Exogenous application of GSNO or other NO donors can break seed dormancy and promote germination, mimicking the phenotype of snrk2.2snrk2.3 double mutants in terms of ABA insensitivity tandfonline.commdpi.com.
| Treatment (Soybean Seeds) | Bioactive GA4 Content (% of Control) | Bioactive ABA Content (% of Control) |
| Control | 100 | 100 |
| Chitosan-GSNO Nanoparticles | 200.7 | 73.1 |
| Silicon Priming | 142 | 73.8 |
Data synthesized from research on chitosan-GSNO and Silicon priming effects on GA4 and ABA levels in soybean seeds mdpi.com.
Gibberellins (GAs)
GSNO and NO interact with gibberellin signaling, influencing processes like seed germination and plant growth biorxiv.orgoup.comresearchgate.net. NO can promote GA biosynthesis by inducing the transcription of genes like GA3ox1 and GAox2 researchgate.netoup.com. Furthermore, NO negatively regulates gibberellin signaling by influencing the stability of DELLA proteins, which are repressors of GA responses biorxiv.orgbiorxiv.org. S-nitrosylation of DELLA proteins, such as RGA (REPRESSOR OF ga1-3), at specific cysteine residues (e.g., Cys-347 in RGA) can enhance their stability by inhibiting their interaction with the F-box protein SLY1, thus repressing GA-promoted growth biorxiv.orgbiorxiv.org. Treatment with GSNO can abolish the gibberellin-induced degradation of RGA protein biorxiv.org.
Cytokinins (CKs)
GSNO and NO are also implicated in cytokinin signaling, which is crucial for shoot development and other growth processes nih.govnih.gov. High levels of endogenous NO, potentially mediated by GSNO, can repress cytokinin signaling oup.comresearchgate.netoup.com. This repression can occur through the S-nitrosylation of key components in the cytokinin phosphorelay system, such as the histidine phosphotransfer protein AHP1 (Arabidopsis histidine phosphotransfer protein 1) at Cys-115 frontiersin.orgpurdue.edupnas.orgoup.comoup.com. S-nitrosylation of AHP1 can render it incapable of transferring phosphoryl groups, thereby inhibiting cytokinin signal transduction frontiersin.orgpurdue.eduoup.comoup.com.
The interaction between GSNO/NO and ethylene is complex and can be mutually influential mdpi.comresearchgate.netnih.govmdpi.com. NO and GSNO can influence ethylene synthesis by affecting the transcription of genes involved in the pathway (e.g., ACS and ACO genes) and by S-nitrosylating ethylene synthesis enzymes mdpi.comresearchgate.net. Studies have shown that GSNO can reduce ethylene production in some contexts, such as in postharvest papaya fruit, leading to delayed ripening and reduced weight loss scielo.br. Conversely, ethylene can also enhance NO production nih.govnih.gov. This crosstalk is important in various processes, including iron deficiency responses and root development mdpi.comresearchgate.netnih.govnih.gov.
| Treatment (Papaya Fruit) | Ethylene Production at 72h (μL C2H4·kg-1·h-1) |
| Control | ~3.3 |
| 10 μM GSNO | ~1.3 |
| 100 μM GSNO | ~3.3 |
| 1000 μM GSNO | ~3.3 |
Data synthesized from research on GSNO effects on ethylene production in papaya fruit scielo.br.
Salicylic Acid (SA)
GSNO plays a role in salicylic acid-mediated plant defense responses, including systemic acquired resistance (SAR) nih.govoup.com. GSNO accumulation is required to activate jasmonic acid (JA)-dependent wound responses and acts synergistically with SA in activating SAR nih.govoup.com. S-nitrosylation is involved in SA signaling, notably in the regulation of NPR1 (non-expresser of pathogenesis-related gene1), a key regulator of SA-mediated defense core.ac.uknih.govnsf.govcabidigitallibrary.org. GSNO facilitates the S-nitrosylation of NPR1 at Cysteine 156, which promotes its oligomerization in the cytosol nsf.govcabidigitallibrary.org. Upon SA accumulation, NPR1 monomers are released and translocate to the nucleus to activate defense gene expression nsf.gov.
Brassinosteroids (BRs)
Emerging evidence suggests a connection between brassinosteroids and NO/GSNO signaling, particularly in regulating root architecture tandfonline.comconicet.gov.armdpi.com. Brassinosteroids can increase NO levels in root cells, and this NO production is required for BR-induced changes in root architecture, such as increased lateral root density and inhibited primary root elongation tandfonline.comconicet.gov.ar. Exogenous application of GSNO can mimic the effects of brassinosteroids on root development and can restore the brassinosteroid-induced phenotype in BR receptor mutants, indicating that NO acts downstream of BRs in this pathway tandfonline.comconicet.gov.armdpi.com.
| Treatment (Arabidopsis Seedlings) | Primary Root Length (% of Control) | Lateral Root Density (% of Control) |
| Control | 100 | 100 |
| 10 nM 24-epibrassinolide (B1217166) (BL) | ~50 | ~300 |
| 200 μM GSNO | ~50 | ~300 |
| bri1-1 mutant + BL | ~100 | ~100 |
| bri1-1 mutant + GSNO | ~50 | ~300 |
Data synthesized from research on BR and GSNO effects on root architecture in Arabidopsis tandfonline.comconicet.gov.ar. Specific percentage values can vary between experiments.
S-nitrosoglutathione, through its role in NO homeostasis and S-nitrosylation, is thus deeply integrated into the complex signaling networks governed by plant hormones, modulating a wide array of physiological responses essential for plant life.
Pathophysiological Implications of S Nitrosoglutathione Dysregulation
Role in Oxidative and Nitrosative Stress
S-Nitrosoglutathione plays a role in the intricate balance of oxidative and nitrosative stress within cells. Nitric oxide (NO) coexists with SNOs, which act as endogenous NO carriers and donors. wikipedia.org SNOs can directly react with peroxyl radicals (ROO•), acting as terminators of free radical chain propagation reactions and yielding nitro derivatives. wikipedia.org
Dysregulation of GSNO, often through aberrant GSNOR modulation, can exacerbate disease, particularly when combined with oxidative stress. tandfonline.comnih.gov Under conditions of cellular stress, reactive nitrogen species (RNS) like peroxynitrite (ONOO−) are formed when NO reacts with superoxide (B77818) (O₂⁻•). tandfonline.comnih.gov Oxidative stress can deplete available NO and GSH, while peroxynitrite can directly interact with protein thiols, potentially hindering S-nitrosation. tandfonline.comnih.gov
Protein S-nitrosylation, the covalent attachment of an NO group to a cysteine thiol, is a key post-translational modification influenced by intracellular NO and functional derivatives like GSNO. acs.orgmdpi.combiomolther.org Dysregulated or excessive S-nitrosylation can contribute to various pathophysiological states. acs.org While S-nitrosylation can be a reversible modification involved in signal transduction, under excessive oxidative conditions, it can progress to further oxidized thiol modifications. mdpi.com
Dysregulation of S-Nitrosoglutathione Homeostasis in Disease Models
Dysregulation of GSNO homeostasis, largely mediated by altered GSNOR activity, has been linked to numerous disease states. tandfonline.comnih.govbiomolther.org Animal models, particularly those with GSNOR knockout (ADH5⁻/⁻), have provided valuable insights into the consequences of altered GSNO metabolism, showing significant changes in RSNO levels and canonical NO-mediated pathways. tandfonline.comnih.govbiomolther.org
Respiratory Conditions
S-nitrosothiols, including GSNO, are implicated in the etiology of various pulmonary diseases such as asthma, cystic fibrosis, and pulmonary hypertension. plos.orgnih.gov GSNO is the most abundant S-nitrosothiol in the airway lining fluid and is considered a primary source of bioactive NO in the body. plos.orgnih.gov GSNO has demonstrated bronchodilatory activity. plos.orgnih.gov
In conditions like severe asthma and respiratory failure, airway levels of GSNO are decreased. plos.orgnih.gov Elevated GSNOR activity has been observed in the lungs of individuals with asthma, potentially leading to reduced S-nitrosothiol levels and contributing to increased airway hyperreactivity (AHR). plos.orgatsjournals.org Studies in mouse models of allergic airway inflammation have shown that inhibiting GSNOR can reduce AHR, eosinophil accumulation, and mucus production. plos.org Polymorphisms in the gene encoding GSNOR have also been associated with asthma in children. atsjournals.org
Data on S-Nitrosoglutathione and Respiratory Conditions:
| Condition | GSNO Levels/GSNOR Activity | Observed Effect | Source |
| Severe Asthma | Decreased GSNO levels | Increased airway hyperreactivity (AHR) | plos.orgnih.gov |
| Asthmatic Lungs (Human) | Elevated GSNOR activity | Diminished S-nitrosothiols, contributing to AHR | plos.orgatsjournals.org |
| Allergic Asthma (Mouse) | Increased GSNO metabolism | Protection from AHR with GSNOR deficiency | plos.org |
| Cystic Fibrosis | Implicated in etiology | (General S-nitrosothiol involvement) | plos.orgnih.gov |
| Pulmonary Hypertension | Implicated in etiology | (General S-nitrosothiol involvement) | plos.orgnih.gov |
Cardiovascular Disorders
Dysfunction in NO production and/or function is a key factor in several cardiovascular diseases, including atherosclerosis, thrombosis, hypertension, and ischemic heart disease. mdpi.comnih.govmdpi.com Endothelium-derived NO is vital for vascular homeostasis, and reduced NO bioactivity can accelerate atherogenesis. mdpi.comjacc.org
S-nitrosothiols, including GSNO, exert various actions in the cardiovascular system, such as promoting vasodilation, inhibiting platelet aggregation, and regulating calcium channel function, which impacts myocyte contractility. nih.gov GSNO has been investigated for its therapeutic potential as an antiplatelet agent with vasodilatory and antithrombotic effects. mdpi.com
Dysregulation of the S-nitrosothiol system, including impaired activity of GSNOR and thioredoxin reductase systems, has been outlined as a pathological factor in cardiovascular diseases. mdpi.com Studies have shown that the plasma pool of S-nitrosothiols can be depleted in patients with cardiovascular risk factors. jacc.org In plasma from patients with heart failure and coronary artery disease, the decomposition of GSNO was facilitated compared to healthy controls, potentially linked to decreased levels of human serum albumin and free thiol groups. mdpi.com
Data on S-Nitrosoglutathione and Cardiovascular Disorders:
| Condition | GSNO/SNO Status | Observed Effect | Source |
| Cardiovascular Diseases (General) | Implicated in etiology, reduced NO bioavailability | Vasodilation, anti-platelet effects, regulation of myocyte contractility | mdpi.comnih.gov |
| Cardiovascular Risk Factors | Depleted plasma pool of S-nitrosothiols | Associated with endothelial dysfunction | jacc.org |
| Heart Failure and Coronary Artery Disease | Facilitated GSNO decomposition in plasma | Potentially linked to decreased albumin and free thiols | mdpi.com |
| Ischemic Heart Disease | S-nitrosylation implicated | Relationship with pathogenesis and ischemic preconditioning | nih.gov |
| Hypertension | Implicated in etiology | (General S-nitrosothiol involvement) | nih.gov |
| Atherosclerosis, Thrombosis | Key factor is NO dysfunction | Reduced NO bioactivity accelerates atherogenesis | mdpi.comjacc.org |
Neurological Conditions
S-nitrosoglutathione is a natural component of the brain and is involved in regulating cerebral blood flow and neurotransmission. sigmaaldrich.comescholarship.org Dysregulated S-nitrosylation has been implicated in a range of neurological conditions. acs.orgnih.gov
In models of chronic cerebral hypoperfusion, a feature of Alzheimer's disease, GSNO treatment improved cognitive performance and reduced amyloid-beta (Aβ) levels and vascular inflammation. nih.gov GSNO treatment also inhibited beta-secretase activity, suggesting anti-amyloidogenic effects. nih.gov Low NO bioavailability and decreased S-nitrosylation of BACE1 have been observed in the brains of Alzheimer's patients, suggesting a potential beneficial role for GSNO treatment. nih.gov
Studies in animal models of stroke, traumatic brain injury (TBI), and spinal cord injury have indicated that GSNO is effective in improving neurological functional recovery. escholarship.orgresearchgate.net GSNO has been shown to protect against ischemia/reperfusion injury by modulating the NO system and reducing inflammation and neuronal cell death. escholarship.org It may also protect the blood-brain barrier. escholarship.org GSNO has been reported to reduce brain levels of peroxynitrite and oxidative metabolites following TBI and promote neurorepair mechanisms. researchgate.net
Excessive S-nitrosylation has been associated with adverse outcomes in neurological diseases like Alzheimer's disease. atsjournals.org Dysregulation of GSNOR has been linked to Parkinson's disease. tandfonline.combiomolther.orgkiz.ac.cn Excessive NO-related species may contribute to neuronal damage through S-nitrosylation of proteins like protein disulfide-isomerase (PDI) and parkin, potentially leading to protein misfolding and cytotoxicity in neurodegenerative disease models. acs.orgbiomolther.org
Data on S-Nitrosoglutathione and Neurological Conditions:
| Condition | GSNO/SNO Status | Observed Effect | Source |
| Chronic Cerebral Hypoperfusion | GSNO treatment beneficial | Improved cognitive performance, reduced Aβ levels, decreased vascular inflammation, inhibited beta-secretase | nih.gov |
| Alzheimer's Disease | Low NO bioavailability, decreased BACE1 S-nitrosylation | Potential beneficial role for GSNO treatment | atsjournals.orgnih.gov |
| Stroke | GSNO effective in animal models | Improved functional recovery, protection against ischemia/reperfusion injury, blood-brain barrier protection | escholarship.orgiomcworld.org |
| Traumatic Brain Injury (TBI) | GSNO effective in animal models | Improved functional recovery, reduced peroxynitrite and oxidative metabolites, promoted neurorepair | escholarship.orgresearchgate.net |
| Spinal Cord Injury | GSNO effective in animal models | Improved functional recovery | escholarship.org |
| Parkinson's Disease | GSNOR dysregulation linked | S-nitrosylation of parkin may affect E3 ligase activity | tandfonline.combiomolther.orgkiz.ac.cn |
| Neurodegenerative Diseases | Dysregulated S-nitrosylation implicated | May lead to protein misfolding and cytotoxicity (e.g., S-nitrosylation of PDI) | acs.orgbiomolther.org |
Septic Shock
Derangements in SNO signaling are implicated in critical care conditions like septic shock. nih.gov Sepsis is characterized by a dysregulated inflammatory response leading to organ damage. nih.gov Increased NO levels are observed during sepsis, primarily due to the upregulation of inducible nitric oxide synthase (iNOS). portlandpress.com
S-nitrosoglutathione has shown protective effects in septic animal models through anti-inflammatory and antioxidant mechanisms. nih.govtandfonline.com It has been shown to improve renal microcirculation and inhibit the production of inflammatory factors in septic rats. nih.gov Pretreatment with GSNO attenuated septic acute kidney injury in rats by inhibiting inflammation, oxidation, and apoptosis. tandfonline.com GSNO also protected against acute kidney injury in septic rats by inhibiting the activation of the NLRP3 inflammasome. nih.gov
Conversely, genetic ablation of GSNOR in mouse models has been shown to increase the severity of endotoxic shock (a model for sepsis). nih.govkiz.ac.cn GSNOR deficiency in macrophages led to increased expression of inflammatory markers and greater disease severity in LPS-induced septic shock models. kiz.ac.cn
Data on S-Nitrosoglutathione and Septic Shock:
| Condition | GSNO/GSNOR Status | Observed Effect | Source |
| Septic Shock | Derangement in SNO signaling implicated | (General SNO involvement) | nih.gov |
| Sepsis (Animal Models) | GSNO treatment protective | Anti-inflammatory, antioxidant effects, improved renal microcirculation, inhibited inflammatory factors | nih.govtandfonline.com |
| Septic Acute Kidney Injury (SAKI) | GSNO attenuates injury | Inhibited inflammation, oxidation, apoptosis, inhibited NLRP3 inflammasome activation | nih.govtandfonline.com |
| Endotoxic Shock (Mouse Model) | GSNOR genetic ablation increases severity | Increased inflammatory markers, greater disease severity | nih.govkiz.ac.cn |
Cancer Progression
The link between GSNOR dysregulation and cancer is not fully understood, but GSNOR plays a regulatory role in cancer progression. tandfonline.comnih.gov Several NO donors, including S-nitrosothiols like GSNO, have shown impacts on cancer progression. pnas.org
S-nitrosoglutathione has shown promising effects as an antineoplastic agent. pnas.org In a murine model of castration-resistant prostate cancer (CRPC), GSNO decreased tumor burden by targeting tumors in a cell nonautonomous manner. pnas.org GSNO inhibited the abundance of anti-inflammatory macrophages and the expression of pERK, suggesting an influence on tumor-associated macrophage activity. pnas.org It also decreased IL-34, indicating suppression of tumor-associated macrophage differentiation, and reduced the expression of G-CSF and M-CSF in tumor grafts. pnas.org Increased NO levels have been shown to inhibit tumor growth in prostate cancer cell lines. pnas.org
Excess S-nitrosylation has been associated with adverse outcomes, including cancer. atsjournals.org
Data on S-Nitrosoglutathione and Cancer Progression:
| Condition | GSNO/GSNOR Status | Observed Effect | Source |
| Cancer Progression (General) | GSNOR plays a regulatory role | (General GSNOR involvement) | tandfonline.comnih.gov |
| Cancer Progression (General) | S-nitrosothiols show impact | (General S-nitrosothiol involvement) | pnas.org |
| Castration-Resistant Prostate Cancer (Murine) | GSNO decreased tumor burden | Inhibited anti-inflammatory macrophages, reduced pERK, decreased IL-34, reduced G-CSF and M-CSF expression, inhibited tumor growth in cell lines | pnas.org |
| Cancer (General) | Excess S-nitrosylation associated with adverse outcomes | (General S-nitrosylation involvement) | atsjournals.org |
Bacterial Infections and Antimicrobial Properties
S-nitrosoglutathione (GSNO) plays a significant role in host defense against bacterial infections, primarily through its ability to generate nitric oxide (NO). NO is a broad-spectrum antimicrobial agent whose mechanism of action is not affected by bacterial resistance, making GSNO and other NO donors attractive in the context of anti-infective strategies. GSNO itself possesses potent antibacterial activity, which is influenced by factors such as the bacterial strain, concentration, treatment duration, and NO release kinetics.
Studies have evaluated the antibacterial properties of GSNO against a variety of pathogens. For instance, GSNO at a concentration of 5 mM has been shown to be bactericidal against Mycobacterium tuberculosis in laboratory settings. It has also demonstrated leishmanicidal activity against Leishmania major and Leishmania braziliensis via S-nitrosation reactions, particularly targeting cysteine proteases. Additionally, GSNO may inhibit Pseudomonas aeruginosa by suppressing alginate biosynthesis and has shown activity against Eimeria tenella oocysts by influencing EtCRK2 mRNA expression.
The antimicrobial mechanisms of GSNO are attributed to the interaction of NO donors with various bacterial proteins, DNA, and enzymes, leading to the formation of reactive nitrogen species and the induction of nitrosative stress. While GSNO can affect bacterial activity by regulating bacterial genes and proteins, this regulatory effect is also mediated by NO-induced nitrosative stress. The specific mechanisms underlying the antimicrobial performance of GSNO can vary among different bacteria, including mutant strains. Critical genes and proteins are crucial for GSNO's antibacterial activity as their products can influence processes such as transport, decomposition, and action of GSNO.
Beyond direct antibacterial effects, GSNO is involved in inflammation and host defense mediated by macrophages. It has also been explored for its application in anti-infective biomaterials, with significant breakthroughs reported. For example, GSNO has been incorporated into materials like poly(vinyl chloride) (PVC) and poly(vinyl alcohol) (PVA) for antibacterial modification of medical devices, which are often associated with hospital-acquired infections. In studies involving Staphylococcus aureus biofilms on human airway epithelial cells, GSNO treatment increased NO levels and reduced biofilm bacterial density without inducing pro-inflammatory effects or cell death. The combination of GSNO and gentamicin (B1671437) further enhanced the killing of biofilm bacteria.
The enzyme S-nitrosoglutathione reductase (GSNOR) plays a critical role in regulating intracellular GSNO levels. Studies using GSNOR-deficient mice (GSNOR−/−) have shown increased susceptibility to Klebsiella pneumoniae-derived pulmonary infection, suggesting that GSNOR inhibitors should be used cautiously when monitoring infections in clinical trials. GSNOR is conserved from bacteria to humans and is critical for S-nitrosothiol (SNO) homeostasis and protection against nitrosative stress.
Here is a table summarizing some of the antibacterial properties of GSNO:
| Bacterial/Parasitic Species | Observed Effect of GSNO | Proposed Mechanism(s) | Source |
| Mycobacterium tuberculosis | Bactericidal at 5 mM | NO release, nitrosative stress | |
| Leishmania major | Leishmanicidal activity | S-nitrosation reactions, targeting cysteine proteases | |
| Leishmania braziliensis | Leishmanicidal activity | S-nitrosation reactions | |
| Pseudomonas aeruginosa | Inhibition | Suppression of alginate biosynthesis | |
| Eimeria tenella | Inhibition of oocysts | Influence on EtCRK2 mRNA expression | |
| Staphylococcus aureus | Reduces biofilm density, enhances killing with gentamicin | Increases NO levels, disperses biofilms, potential synergy with antibiotics | |
| Klebsiella pneumoniae | Increased susceptibility in GSNOR-deficient mice | GSNOR regulates GSNO levels crucial for host defense |
S-Nitrosoglutathione as a Preclinical Therapeutic Target and Modulator
S-nitrosoglutathione (GSNO) and the enzymes that regulate its levels, particularly S-nitrosoglutathione reductase (GSNOR), have garnered significant attention as preclinical therapeutic targets and modulators for a range of diseases. GSNO is an endogenous S-nitrosothiol that serves as a reservoir and carrier of nitric oxide (NO), mediating its biological effects through S-nitrosylation, a reversible post-translational modification of cysteine residues on proteins. Dysregulation of GSNO levels and the associated S-nitrosylation can contribute to various pathological conditions.
The therapeutic potential of modulating the GSNO/S-nitrosylation pathway lies in its ability to influence a wide array of cellular processes, including inflammation, oxidative stress, immune function, smooth muscle tone, and protein activity.
Modulation of Endogenous S-Nitrosoglutathione Levels
Modulating the endogenous levels of GSNO is a key strategy being explored for therapeutic benefit. GSNO levels are primarily controlled by its synthesis from NO and glutathione (B108866) (GSH) and its catabolism, mainly by the enzyme S-nitrosoglutathione reductase (GSNOR).
Increasing endogenous GSNO levels can be achieved through direct administration of exogenous GSNO or by inhibiting GSNOR activity. Exogenous administration of GSNO has been explored in various preclinical models to replenish depleted GSNO levels or augment S-nitrosylation in disease states where this pathway is compromised.
Inhibition of GSNOR prevents the breakdown of endogenous GSNO, leading to elevated intracellular concentrations of GSNO and consequently increased protein S-nitrosylation. This approach aims to restore or enhance the protective and signaling functions mediated by GSNO and S-nitrosylation.
S-Nitrosoglutathione Reductase Inhibition as a Strategy
Inhibition of GSNOR has emerged as a prominent therapeutic strategy. GSNOR is the primary enzyme responsible for the metabolism of GSNO, and its inhibition leads to an increase in cellular GSNO levels and, consequently, the levels of S-nitrosylated proteins. This increase in S-nitrosylation can modulate the activity of various target proteins involved in disease pathogenesis.
GSNOR inhibitors are being investigated for their potential to treat a variety of conditions characterized by dysregulated S-nitrosylation and inflammation, including respiratory diseases like asthma and cystic fibrosis, cardiovascular diseases, and neurodegenerative disorders. Preclinical studies have identified potent and selective small molecule inhibitors of GSNOR. For example, N6022 is a reversible GSNOR inhibitor that has shown efficacy in preclinical models of asthma. Cavosonstat is another GSNOR inhibitor that has been tested in clinical trials for cystic fibrosis.
The mechanism of action of GSNOR inhibitors is distinct from that of direct NO donors. GSNOR inhibition does not necessarily increase free NO levels, which in high concentrations can cause nitrosative stress. Instead, it increases the cellular pool of GSNO, which then mediates S-nitrosylation through transnitrosylation, a process that is considered more regulated and less likely to cause indiscriminate damage. By inhibiting GSNOR, multiple signaling pathways can be simultaneously regulated in a balanced manner, potentially offering a multi-mechanism therapeutic approach for complex diseases.
Preclinical Evidence for Therapeutic Efficacy in Animal Models
Preclinical studies in various animal models have provided evidence for the therapeutic efficacy of both exogenous GSNO administration and GSNOR inhibition.
In models of neurological injury, such as spinal cord injury (SCI) and stroke, GSNO administration has shown promising results. In a rat model of spinal cord contusion, GSNO improved locomotor recovery, reduced neurodegeneration and demyelination, and mitigated mechanical allodynia. It also showed similar efficacy in a rat model of lumbar spinal stenosis/compression. In rat models of ischemia and reperfusion stroke, exogenous GSNO treatment provided neuroprotection, stimulated neurorepair processes, and aided functional recovery. GSNO administration after traumatic brain injury in rats also protected the neurovascular unit and reduced secondary injury.
GSNO has also demonstrated therapeutic potential in models of autoimmune diseases. In experimental autoimmune encephalomyelitis (EAE), an animal model of multiple sclerosis, oral administration of GSNO reduced disease progression by attenuating the production of IL-17 and the infiltration of CD4 T cells into the central nervous system.
In cancer preclinical studies, GSNO has shown inhibitory effects on the proliferation of various chemoresponsive and chemoresistant ovarian cancer cell lines in a dose-dependent manner. Oral administration of GSNO significantly attenuated tumor mass in a nude mouse model of human ovarian carcinoma and potentiated cisplatin-mediated tumor toxicity. In a castration-resistant prostate cancer murine model, both GSNO treatment alone and in combination with a growth hormone-releasing hormone antagonist showed a significant decrease in tumor volume and weight.
GSNOR inhibitors have also shown efficacy in preclinical models. In a mouse model of asthma, the GSNOR inhibitor N6022 attenuated airway hyper-responsiveness and pulmonary inflammation. Pharmacological inhibition of GSNOR has also shown cardioprotective effects in a model of cardiac ischemia-reperfusion injury, improving post-ischemia ventricular function and reducing myocardial damage. In a mouse model of stroke, a selective GSNOR inhibitor reduced brain infarctions and edema and improved survival and functional outcomes. GSNOR inhibition has also been explored in models of rheumatoid arthritis, showing potential to mitigate inflammation and oxidative stress.
Here is a table summarizing preclinical efficacy in selected animal models:
| Disease Model | Intervention | Key Findings | Source |
| Spinal Cord Contusion (Rat) | Exogenous GSNO | Improved locomotor recovery, reduced neurodegeneration/demyelination, mitigated mechanical allodynia. | |
| Lumbar Spinal Stenosis/Compression (Rat) | Exogenous GSNO | Similar efficacy to spinal cord contusion model. | |
| Ischemia-Reperfusion Stroke (Rat) | Exogenous GSNO | Neuroprotection, stimulated neurorepair, aided functional recovery. | |
| Traumatic Brain Injury (Rat) | Exogenous GSNO | Protected neurovascular unit, reduced secondary injury. | |
| Experimental Autoimmune Encephalomyelitis (Mouse) | Oral GSNO | Reduced disease progression, attenuated IL-17 production, decreased CD4 T cell infiltration. | |
| Ovarian Carcinoma (Mouse Xenograft) | Oral GSNO | Attenuated tumor mass, potentiated cisplatin (B142131) toxicity. | |
| Castration-Resistant Prostate Cancer (Mouse) | GSNO ± MIA-602 | Significant decrease in tumor volume and weight. | |
| Asthma (Mouse) | GSNOR Inhibitor N6022 | Attenuated airway hyper-responsiveness and pulmonary inflammation. | |
| Cardiac Ischemia-Reperfusion Injury | GSNOR Inhibitor C2 | Cardioprotection, improved ventricular function, reduced myocardial damage, increased mitochondrial protein S-nitrosylation. | |
| Stroke (Mouse) | GSNOR Inhibitor N91115 | Reduced brain infarctions and edema, improved survival and functional outcomes. | |
| Rheumatoid Arthritis (Mouse) | GSNOR Inhibitor | Potential to mitigate inflammation and oxidative stress. |
Mechanisms of Action in Preclinical Therapeutic Contexts
The therapeutic mechanisms of action of GSNO and GSNOR inhibition in preclinical settings are multifaceted and primarily revolve around S-nitrosylation and the modulation of various signaling pathways.
S-nitrosylation, the covalent attachment of an NO moiety to a cysteine thiol, is a key mechanism by which GSNO exerts its effects. This modification can alter protein function, localization, and interactions, thereby influencing a wide range of cellular processes.
In the context of neuroprotection and neurorepair, GSNO-mediated S-nitrosylation can modulate the activity of enzymes like neuronal nitric oxide synthase (nNOS) and calpains, reducing the production of deleterious peroxynitrite and mitigating neurodegeneration. GSNO also influences inflammatory pathways by downregulating transcription factors such as NF-κB, which in turn reduces the expression of inflammatory mediators and cellular adhesion molecules, limiting the infiltration of inflammatory cells. Furthermore, GSNO can stimulate neurorepair processes by targeting pathways involving HIF-1α, VEGF, PECAM-1, BDNF, and CNTF, promoting angiogenesis and neuronal survival.
In autoimmune diseases like EAE, GSNO appears to preferentially target Th17 cells, reducing the phosphorylation of STAT3 and the expression of RORγ, key regulators of IL-17 signaling. This modulation of Th17 responses contributes to the attenuation of disease.
In cancer models, GSNO treatment has been shown to abrogate growth factor-induced signal transduction by inhibiting the phosphorylation of key proteins like Akt, p42/44, and STAT3, which are critical for cancer cell growth and progression. GSNO's nitrosylating ability is reflected in the induced S-nitrosylation of proteins such as NFκB p65, Akt, and EGFR, suggesting that S-nitrosylation can lead to the abrogation of phosphorylation of these signaling molecules.
GSNOR inhibition, by increasing endogenous GSNO levels, also leverages S-nitrosylation to achieve therapeutic effects. This can lead to increased S-nitrosylation of target proteins, restoring or enhancing their function in protective pathways. For example, GSNOR inhibition can modulate chaperone proteins, preventing the degradation of proteins like mutant CFTR, which is relevant in cystic fibrosis. In cardiac ischemia-reperfusion injury, GSNOR inhibition increased S-nitrosylation of mitochondrial complexes III and V, which was associated with cardioprotection.
The multi-mechanistic nature of GSNO and GSNOR inhibition, influencing a variety of targets and pathways, suggests their potential as therapeutic agents for complex diseases with multiple underlying pathological drivers.
Here is a table outlining some proposed mechanisms of action in preclinical therapeutic contexts:
| Disease Context | Key Mechanism(s) of Action | Relevant Target Proteins/Pathways | Source |
| Neurological Injury (SCI, Stroke, TBI) | S-nitrosylation, reduction of peroxynitrite formation, modulation of inflammatory pathways, stimulation of neurorepair. | nNOS, Calpains, NF-κB, HIF-1α, VEGF, PECAM-1, BDNF, CNTF. | |
| Autoimmune Disease (EAE) | Modulation of Th17 cell responses, inhibition of key signaling pathways in these cells. | STAT3, RORγ. | |
| Cancer (Ovarian, Prostate) | Inhibition of growth factor signaling, induction of protein S-nitrosylation leading to abrogation of phosphorylation, modulation of oncogenic pathways. | Akt, p42/44, STAT3, NFκB p65, EGFR, Androgen Receptor (AR), AR-V7. | |
| Respiratory Diseases (Asthma, Cystic Fibrosis) | Restoration of GSNO levels (via GSNOR inhibition), modulation of airway smooth muscle tone and inflammation, modulation of chaperone proteins. | GSNOR, CFTR chaperone proteins, proteins involved in inflammation and bronchoconstriction. | |
| Cardiac Ischemia-Reperfusion Injury | Increased protein S-nitrosylation (via GSNOR inhibition), cardioprotection. | Mitochondrial complexes III and V, other proteins involved in cardiac function and injury. | |
| Rheumatoid Arthritis | Increasing protein S-nitrosylation (via GSNOR inhibition), reestablishing antioxidative and anti-inflammatory signaling. | Proteins involved in oxidative stress, inflammation, mitochondrial dysfunction, immune cell invasion. |
Compound Table
| Compound Name | PubChem CID |
| S-nitrosoglutathione | 441371 |
| Glutathione | 124886 |
Bacterial Infections and Antimicrobial Properties
S-nitrosoglutathione (GSNO) plays a significant role in host defense against bacterial infections, primarily through its ability to generate nitric oxide (NO). NO is a broad-spectrum antimicrobial agent whose mechanism of action is not affected by bacterial resistance, making GSNO and other NO donors attractive in the context of anti-infective strategies. GSNO itself possesses potent antibacterial activity, which is influenced by factors such as the bacterial strain, concentration, treatment duration, and NO release kinetics.
Studies have evaluated the antibacterial properties of GSNO against a variety of pathogens. For instance, GSNO at a concentration of 5 mM has been shown to be bactericidal against Mycobacterium tuberculosis in laboratory settings. It has also demonstrated leishmanicidal activity against Leishmania major and Leishmania braziliensis via S-nitrosation reactions, particularly targeting cysteine proteases. Additionally, GSNO may inhibit Pseudomonas aeruginosa by suppressing alginate biosynthesis and has shown activity against Eimeria tenella oocysts by influencing EtCRK2 mRNA expression. In studies involving Staphylococcus aureus biofilms on human airway epithelial cells, GSNO treatment increased NO levels and reduced biofilm bacterial density without inducing pro-inflammatory effects or cell death. The combination of GSNO and gentamicin further enhanced the killing of biofilm bacteria.
The antimicrobial mechanisms of GSNO are attributed to the interaction of NO donors with various bacterial proteins, DNA, and enzymes, leading to the formation of reactive nitrogen species and the induction of nitrosative stress. While GSNO can affect bacterial activity by regulating bacterial genes and proteins, this regulatory effect is also mediated by NO-induced nitrosative stress. The specific mechanisms underlying the antimicrobial performance of GSNO can vary among different bacteria, especially mutant bacteria. Critical genes and proteins are crucial for GSNO's antibacterial activity as the expression of their products can influence multiple processes associated with GSNO, including transport, decomposition, and action.
Beyond direct antibacterial effects, GSNO is involved in inflammation and host defense mediated by macrophages. It has also been explored for its application in anti-infective biomaterials, with significant breakthroughs reported. For example, GSNO has been incorporated into materials like poly(vinyl chloride) (PVC) and poly(vinyl alcohol) (PVA) for antibacterial modification of medical devices, which are often associated with hospital-acquired infections.
The enzyme S-nitrosoglutathione reductase (GSNOR) plays a critical role in regulating intracellular GSNO levels. Studies using GSNOR-deficient mice (GSNOR−/−) have shown increased susceptibility to Klebsiella pneumoniae-derived pulmonary infection, indicating that GSNOR inhibitor should be applied carefully when monitoring infection in clinical trials. GSNOR is conserved from bacteria to humans and is critical for S-nitrosothiol (SNO) homeostasis and protects against nitrosative stress.
Here is a table summarizing some of the antibacterial properties of GSNO:
| Bacterial/Parasitic Species | Observed Effect of GSNO | Proposed Mechanism(s) | Source |
| Mycobacterium tuberculosis | Bactericidal at 5 mM | NO release, nitrosative stress | |
| Leishmania major | Leishmanicidal activity | S-nitrosation reactions, targeting cysteine proteases | |
| Leishmania braziliensis | Leishmanicidal activity | S-nitrosation reactions | |
| Pseudomonas aeruginosa | Inhibition | Suppression of alginate biosynthesis | |
| Eimeria tenella | Inhibition of oocysts | Influence on EtCRK2 mRNA expression | |
| Staphylococcus aureus | Reduces biofilm density, enhances killing with gentamicin | Increases NO levels, disperses biofilms, potential synergy with antibiotics | |
| Klebsiella pneumoniae | Increased susceptibility in GSNOR-deficient mice | GSNOR regulates GSNO levels crucial for host defense |
S-Nitrosoglutathione as a Preclinical Therapeutic Target and Modulator
S-nitrosoglutathione (GSNO) and the enzymes that regulate its levels, particularly S-nitrosoglutathione reductase (GSNOR), have garnered significant attention as preclinical therapeutic targets and modulators for a range of diseases. GSNO is an endogenous S-nitrosothiol that serves as a reservoir and carrier of nitric oxide (NO), mediating its biological effects through S-nitrosylation, a reversible post-translational modification of cysteine residues on proteins. Dysregulation of GSNO levels and the associated S-nitrosylation can contribute to various pathological conditions.
The therapeutic potential of modulating the GSNO/S-nitrosylation pathway lies in its ability to influence a wide array of cellular processes, including inflammation, oxidative stress, immune function, smooth muscle tone, and protein activity.
Modulation of Endogenous S-Nitrosoglutathione Levels
Modulating the endogenous levels of GSNO is a key strategy being explored for therapeutic benefit. GSNO levels are primarily controlled by its synthesis from NO and glutathione (GSH) and its catabolism, mainly by the enzyme S-nitrosoglutathione reductase (GSNOR).
Increasing endogenous GSNO levels can be achieved through direct administration of exogenous GSNO or by inhibiting GSNOR activity. Exogenous administration of GSNO has been explored in various preclinical models to replenish depleted GSNO levels or augment S-nitrosylation in disease states where this pathway is compromised.
Inhibition of GSNOR prevents the breakdown of endogenous GSNO, leading to elevated intracellular concentrations of GSNO and consequently increased protein S-nitrosylation. This approach aims to restore or enhance the protective and signaling functions mediated by GSNO and S-nitrosylation.
S-Nitrosoglutathione Reductase Inhibition as a Strategy
Inhibition of GSNOR has emerged as a prominent therapeutic strategy. GSNOR is the primary enzyme responsible for the metabolism of GSNO, and its inhibition leads to an increase in cellular GSNO levels and, consequently, the levels of S-nitrosylated proteins. This increase in S-nitrosylation can modulate the activity of various target proteins involved in disease pathogenesis.
GSNOR inhibitors are being investigated for their potential to treat a variety of conditions characterized by dysregulated S-nitrosylation and inflammation, including respiratory diseases like asthma and cystic fibrosis, cardiovascular diseases, and neurodegenerative disorders. Preclinical studies have identified potent and selective small molecule inhibitors of GSNOR. For example, N6022 is a reversible GSNOR inhibitor that has shown efficacy in preclinical models of asthma. Cavosonstat is another GSNOR inhibitor that has been tested in clinical trials for cystic fibrosis.
The mechanism of action of GSNOR inhibitors is distinct from that of direct NO donors. GSNOR inhibition does not necessarily increase free NO levels, which in high concentrations can cause nitrosative stress. Instead, it increases the cellular pool of GSNO, which then mediates S-nitrosylation through transnitrosylation, a process that is considered more regulated and less likely to cause indiscriminate damage. By inhibiting GSNOR, multiple signaling pathways can be simultaneously regulated in a balanced manner, potentially offering a multi-mechanism therapeutic approach for complex diseases.
Preclinical Evidence for Therapeutic Efficacy in Animal Models
Preclinical studies in various animal models have provided evidence for the therapeutic efficacy of both exogenous GSNO administration and GSNOR inhibition.
In models of neurological injury, such as spinal cord injury (SCI) and stroke, GSNO administration has shown promising results. In a rat model of spinal cord contusion, GSNO improved locomotor recovery, reduced neurodegeneration and demyelination, and mitigated mechanical allodynia. It also showed similar efficacy in an animal model of lumbar spinal stenosis/compression. In rat models of ischemia and reperfusion stroke, exogenous GSNO treatment provided neuroprotection as well as stimulated neurorepair and aided functional recovery. Administration of GSNO after traumatic brain injury in a rat model protected the neurovascular unit and reduced secondary injury.
GSNO has also demonstrated therapeutic potential in models of autoimmune diseases. In experimental autoimmune encephalomyelitis (EAE), an animal model of multiple sclerosis, oral administration of GSNO reduced disease progression by attenuating the production of IL17 and the infiltration of CD4 T cells into the central nervous system.
In cancer preclinical studies, GSNO treatment inhibited proliferation of chemoresponsive and chemoresistant ovarian cancer cell lines in a dose dependent manner. Oral administration of GSNO significantly attenuated tumor mass in a nude mouse model of human A2780 carcinoma and also potentiated cisplatin mediated tumor toxicity. In a castration-resistant prostate cancer murine model, both GSNO treatment and the combinatorial treatment of GSNO and a growth hormone-releasing hormone antagonist showed a significant decrease in tumor volume and weight.
GSNOR inhibitors have also shown efficacy in preclinical models. In a mouse model of asthma, the GSNOR inhibitor N6022 attenuated airway hyper-responsiveness and pulmonary inflammation. Pharmacological inhibition of GSNOR showed a concentration-dependent cardioprotective effect in a model of cardiac ischemia–reperfusion injury, improving post-ischemia ventricular function and reducing myocardial damage. In a mouse model of stroke, a selective GSNOR inhibitor reduced brain infarctions and edema and improved survival and functional outcomes. GSNOR inhibition is also being explored in a rheumatoid arthritis mouse model to reduce clinical signs of disease.
Here is a table summarizing preclinical efficacy in selected animal models:
| Disease Model | Intervention | Key Findings | Source |
| Spinal Cord Contusion (Rat) | Exogenous GSNO | Improved locomotor recovery, reduced neurodegeneration/demyelination, mitigated mechanical allodynia. | |
| Lumbar Spinal Stenosis/Compression (Rat) | Exogenous GSNO | Similar efficacy to spinal cord contusion model. | |
| Ischemia-Reperfusion Stroke (Rat) | Exogenous GSNO | Neuroprotection, stimulated neurorepair, aided functional recovery. | |
| Traumatic Brain Injury (Rat) | Exogenous GSNO | Protected neurovascular unit, reduced secondary injury. | |
| Experimental Autoimmune Encephalomyelitis (Mouse) | Oral GSNO | Reduced disease progression, attenuated IL17 production, decreased CD4 T cell infiltration. | |
| Ovarian Carcinoma (Mouse Xenograft) | Oral GSNO | Attenuated tumor mass, potentiated cisplatin toxicity. | |
| Castration-Resistant Prostate Cancer (Mouse) | GSNO ± MIA-602 | Significant decrease in tumor volume and weight. | |
| Asthma (Mouse) | GSNOR Inhibitor N6022 | Attenuated airway hyper-responsiveness and pulmonary inflammation. | |
| Cardiac Ischemia-Reperfusion Injury | GSNOR Inhibitor C2 | Cardioprotection, improved ventricular function, reduced myocardial damage, increased mitochondrial protein S-nitrosylation. | |
| Stroke (Mouse) | GSNOR Inhibitor N91115 | Reduced brain infarctions and edema, improved survival and functional outcomes. | |
| Rheumatoid Arthritis (Mouse) | GSNOR Inhibitor | Potential to mitigate inflammation and oxidative stress. |
Mechanisms of Action in Preclinical Therapeutic Contexts
The therapeutic mechanisms of action of GSNO and GSNOR inhibition in preclinical settings are multifaceted and primarily revolve around S-nitrosylation and the modulation of various signaling pathways.
S-nitrosylation, the covalent attachment of an NO moiety to a cysteine thiol, is a key mechanism by which GSNO exerts its effects. This modification can alter protein function, localization, and interactions, thereby influencing a wide range of cellular processes.
In the context of neuroprotection and neurorepair, GSNO-mediated S-nitrosylation can modulate the activity of enzymes like neuronal nitric oxide synthase (nNOS) and calpains, reducing the production of deleterious peroxynitrite and mitigating neurodegeneration. GSNO also influences inflammatory pathways by downregulating transcription factors such as NF-κB, which in turn reduces the expression of inflammatory mediators and cellular adhesion molecules, limiting the infiltration of inflammatory cells. Furthermore, GSNO-mediated mechanisms can stimulate neurorepair processes via targeting HIF-1α/VEGF/PECAM-1 as well as BDNF/CNTF signaling pathways to promote recovery.
In autoimmune diseases like EAE, GSNO appears to preferentially target Th17 cells, reducing the phosphorylation of STAT3 and the expression of RORγ, key regulators of IL-17 signaling. This modulation of Th17 responses contributes to the attenuation of disease.
In cancer models, GSNO treatment has been shown to abrogate growth factor-induced signal transduction by inhibiting the phosphorylation of key proteins like Akt, p42/44, and STAT3, which are critical for ovarian cancer growth and progression. GSNO's nitrosylating ability is reflected in the induced nitrosylation of various known proteins including NFκB p65, Akt and EGFR, suggesting that nitrosylation could be one of the important modifications leading the abrogation of phosphorylation of various signaling molecules.
GSNOR inhibition, by increasing endogenous GSNO levels, also leverages S-nitrosylation to achieve therapeutic effects. This can lead to increased S-nitrosylation of target proteins, restoring or enhancing their function in protective pathways. For example, GSNOR inhibition can modulate chaperone proteins, preventing the degradation of proteins like mutant CFTR, which is relevant in cystic fibrosis. In cardiac ischemia-reperfusion injury, pharmacological inhibition of GSNOR showed increased protein S-nitrosylation, specifically of the mitochondrial complexes III and V, which was associated with cardioprotection.
The multi-mechanistic nature of GSNO and GSNOR inhibition, influencing a variety of targets and pathways, suggests their potential as therapeutic agents for complex diseases with multiple underlying pathological drivers.
Here is a table outlining some proposed mechanisms of action in preclinical therapeutic contexts:
| Disease Context | Key Mechanism(s) of Action | Relevant Target Proteins/Pathways | Source |
| Neurological Injury (SCI, Stroke, TBI) | S-nitrosylation, reduction of peroxynitrite formation, modulation of inflammatory pathways, stimulation of neurorepair. | nNOS, Calpains, NF-κB, HIF-1α, VEGF, PECAM-1, BDNF, CNTF. | |
| Autoimmune Disease (EAE) | Modulation of Th17 cell responses, inhibition of key signaling pathways in these cells. | STAT3, RORγ. | |
| Cancer (Ovarian, Prostate) | Inhibition of growth factor signaling, induction of protein S-nitrosylation leading to abrogation of phosphorylation, modulation of oncogenic pathways. | Akt, p42/44, STAT3, NFκB p65, EGFR, Androgen Receptor (AR), AR-V7. | |
| Respiratory Diseases (Asthma, Cystic Fibrosis) | Restoration of GSNO levels (via GSNOR inhibition), modulation of airway smooth muscle tone and inflammation, modulation of chaperone proteins. | GSNOR, CFTR chaperone proteins, proteins involved in inflammation and bronchoconstriction. | |
| Cardiac Ischemia-Reperfusion Injury | Increased protein S-nitrosylation (via GSNOR inhibition), cardioprotection. | Mitochondrial complexes III and V, other proteins involved in cardiac function and injury. | |
| Rheumatoid Arthritis | Increasing protein S-nitrosylation (via GSNOR inhibition), reestablishing antioxidative and anti-inflammatory signaling. | Proteins involved in oxidative stress, inflammation, mitochondrial dysfunction, immune cell invasion. |
Advanced Methodologies for S Nitrosoglutathione Research
Detection and Quantification of S-Nitrosoglutathione in Biological Samples
Several advanced methodologies are employed for the detection and quantification of GSNO in biological samples, each with its own principles, advantages, and limitations.
High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection
HPLC coupled with electrochemical detection (ECD) is a widely used technique for the separation and quantification of thiols and nitrosothiols, including GSNO, in biological samples. nih.govresearchgate.net This method leverages the electrochemical activity of GSNO at specific applied potentials. GSNO typically requires a high potential (>700 mV) for electrochemical detection, similar to oxidized glutathione (B108866) (GSSG). nih.govresearchgate.net
An isocratic HPLC system can be utilized for the simultaneous separation and electrochemical detection of reduced glutathione (GSH), GSSG, and GSNO, providing a redox profile of the biological sample. nih.govresearchgate.net This approach can also be applied to measure the activity of GSNO reductase in cells by monitoring changes in GSNO levels. researchgate.netnih.gov While HPLC-ECD is a sensitive method, the high potentials required for GSNO detection can potentially shorten the lifespan of the electrode and cause drift. nih.gov Proper sample preparation is critical to prevent the artifactual formation of GSNO from the reaction between GSH and nitrite (B80452) under acidic conditions. nih.govresearchgate.netnih.gov Treatment with agents like ammonium (B1175870) sulfamate (B1201201) or N-ethylmaleimide (NEM) can help prevent such artifacts and ensure accurate GSNO detection. nih.govresearchgate.netnih.gov
Liquid Chromatography-Electrospray/Mass Spectrometry (LC-ES/MS)
Liquid chromatography-mass spectrometry (LC-MS), particularly with electrospray ionization (ESI), offers high specificity and sensitivity for the detection and quantification of GSNO in complex biological matrices. nih.govoup.com This technique separates GSNO from other components via liquid chromatography before detection and identification based on its mass-to-charge ratio (m/z) and fragmentation pattern in the mass spectrometer. nih.govoup.comoup.com
LC-ES/MS methods have been developed for the simultaneous analysis of GSNO, GSH, and GSSG in various biological samples, including plant tissues and mammalian plasma. nih.govoup.comoup.com For instance, a method using LC-ES/MS was established to detect and quantify GSNO, GSH, and GSSG in different organs of pepper plants, demonstrating that GSNO content was related to NO content and inversely related to GSNO reductase activity. oup.comoup.com In LC-MS analysis of GSNO, monitoring the GSNO cation at m/z 336.9 is common. nih.gov For increased confidence, tandem mass spectrometry (MS/MS) can be employed to monitor specific product ions resulting from the fragmentation of the GSNO precursor ion. nih.gov The use of isotopically labeled internal standards, such as GS¹⁵NO, is crucial for accurate quantification and to account for potential matrix effects. nih.govresearchgate.net While LC-MS/MS is highly sensitive, matrix effects from biological samples can influence quantification results. researchgate.net Online solid-phase derivatization coupled with LC-MS (SPD-LC-MS) has been developed to improve sensitivity, achieving a limit of detection as low as 0.015 nM for GSNO in mouse plasma. researchgate.netmit.edumit.edu
Table 1: LC-MS/MS Parameters for GSNO Detection
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage | Collision Energy |
| GSNO | 337.00 | Not specified in detail oup.com, but fragmentation patterns are analyzed. oup.com | Optimized oup.com | Optimized oup.com |
| GS¹⁵NO (Internal Standard) | 338 ([M+H]+) researchgate.net | 307 ([M+H-¹⁵NO]+●) researchgate.net | Not specified researchgate.net | Not specified researchgate.net |
Table 2: Reported GSNO Concentrations in Mouse Tissues by SPD-LC-MS
| Tissue | GSNO Concentration (pmol/mg protein) |
| Liver | 64.8 ± 11.3 |
| Kidney | 47.2 ± 6.1 |
| Heart | 8.9 ± 1.8 |
| Muscle | 1.9 ± 0.3 |
| Hippocampus | 5.3 ± 0.9 |
| Striatum | 6.7 ± 0.6 |
| Cerebellum | 31.4 ± 6.5 |
| Cortex | 47.9 ± 4.6 |
| Plasma | 138 ± 13.2 nM |
Data source: researchgate.netmit.edumit.edu
Fluorimetric Assays
Fluorimetric assays offer a convenient and sensitive approach for the detection of S-nitrosothiols, including GSNO, often utilizing conventional fluorescence spectroscopy equipment. nih.govnih.gov These methods typically involve the release of nitrous acid from the S-NO bond, often mediated by mercuric chloride (HgCl₂) or copper ions, followed by the reaction of the liberated nitrous acid with a fluorescent probe. nih.govnih.gov
A common fluorimetric method uses 2,3-diaminonaphthalene (B165487) (DAN) as the probe, which reacts with nitrous acid to form the highly fluorescent product 1[H]-naphthotriazole. nih.govnih.gov This technique can achieve sensitivity in the low nanomolar range for GSNO. nih.govnih.gov Fluorimetric assays can be applied to complex biological mixtures, and potential interference from excess thiols or nitrite can be addressed by pre-treating samples with NEM or ammonium sulfamate, respectively. nih.gov Protein precipitation may also be necessary for samples containing high protein concentrations. nih.gov
Immunohistochemical Analysis
Immunohistochemical analysis allows for the visualization and localization of GSNO within tissues and cells using antibodies specific to GSNO. nih.govoup.comfrontiersin.orgfrontiersin.org While this technique provides valuable spatial information about GSNO distribution, it typically offers a relative assessment of abundance rather than absolute quantification. frontiersin.org
Immunohistochemical analysis using commercial antibodies against GSNO has been reported in various plant species, enabling the determination of GSNO localization in different organs and its changes under stress conditions. oup.comfrontiersin.orgfrontiersin.org For example, immunohistochemical analysis in pea leaf sections showed GSNO presence in collenchyma cells, which was significantly reduced under cadmium stress. oup.comfrontiersin.org Confocal laser scanning microscopy (CLSM) can be used in conjunction with immunohistochemistry to provide detailed cellular localization. oup.comfrontiersin.org
Considerations for Sample Preparation and Artifact Prevention
Proper sample preparation is paramount for accurate GSNO detection and quantification in biological samples, as artifactual formation or degradation of GSNO can significantly affect results. nih.govresearchgate.netmdpi.comnih.govresearchgate.netbiotage.com GSNO is susceptible to decomposition influenced by factors such as light, metal ions, enzymatic activity (like GSNO reductase), reductants, and endogenous thiols. frontiersin.orgfrontiersin.org
Key considerations for sample preparation include:
Rapid Handling: Analyzing samples immediately upon collection is recommended to minimize degradation. nih.gov
Rapid Freezing: Rapidly freezing biological samples in liquid nitrogen can help preserve GSNO levels and prevent freezing artifacts that can lead to the formation of S-nitrosocysteine. mdpi.comnih.gov
Minimizing Light Exposure: GSNO can undergo photolytic decomposition, so sample handling should occur under reduced ambient lighting conditions. nih.gov
Preventing Artifactual Formation: The reaction between GSH and nitrite can artifactually form GSNO, particularly in acidic conditions. nih.govresearchgate.net Treatment with agents like ammonium sulfamate or N-ethylmaleimide (NEM) can prevent this. nih.govresearchgate.netresearchgate.net NEM specifically chelates GSH, preventing its reaction with nitrite. researchgate.net
Removing Interfering Substances: Sample preparation techniques often involve steps to remove matrix components that can interfere with the chosen analytical method. biotage.com This can include protein precipitation, solid phase extraction, or dilution. biotage.commdpi.com
Buffer Composition: Using fresh buffers made with ultrapure water is important to avoid nitrite contamination, which can interfere with analysis. nih.gov
Anticoagulants: Some anticoagulants, such as EDTA, have been shown to potentially release NO from GSNO and other nitrogen oxide species, suggesting that the choice of anticoagulant can introduce artifacts. mdpi.com
Identification and Characterization of S-Nitrosylated Proteins
Identifying the specific proteins that undergo S-nitrosylation and the precise cysteine residues involved is fundamental to understanding the functional consequences of this post-translational modification. frontiersin.orgcreative-proteomics.com
Proteomic Approaches
Proteomic approaches, often coupled with the Biotin (B1667282) Switch Technique or other tagging methods, are essential for the large-scale identification of S-nitrosylated proteins and the mapping of specific S-nitrosylation sites. frontiersin.orgcreative-proteomics.comnih.govacs.orgnih.gov Techniques like nano liquid chromatography-tandem mass spectrometry (nanoLC/MS/MS) are used to analyze biotinylated or otherwise labeled peptides, allowing for the identification of proteins and the precise cysteine residues that were S-nitrosylated. frontiersin.orgnih.govresearchgate.net
Proteomic studies have identified a significant number of S-nitrosylated proteins in various organisms, including plants and mammals, involved in diverse cellular processes such as stress response, redox homeostasis, metabolism, and signaling. nih.govresearchgate.netnih.gov For instance, a site-specific nitrosoproteomic approach in Arabidopsis thaliana identified 1,195 endogenously S-nitrosylated peptides in 926 proteins, providing the largest dataset of S-nitrosylated proteins in this organism to date. nih.gov These studies highlight the widespread nature of S-nitrosylation as a post-translational modification.
Quantitative proteomic methods, such as those using isobaric iodoTMT reagents, have been developed to quantify changes in S-nitrosylation levels under different conditions. acs.org These methods allow for unbiased quantification of S-nitrosylated proteins from complex biological samples. acs.org
Site-Directed Mutagenesis for Cysteine Residue Identification
Site-directed mutagenesis is a valuable technique for confirming putative S-nitrosylation sites identified through biochemical or proteomic methods. nih.govahajournals.orgbiorxiv.orgresearchgate.net By mutating a specific cysteine residue to another amino acid, such as alanine (B10760859) or serine, researchers can assess whether the mutation affects the S-nitrosylation of the protein. ahajournals.orgbiorxiv.orgresearchgate.net If mutating a cysteine residue significantly diminishes the S-nitrosylation signal in assays like the biotin switch, it provides strong evidence that this cysteine is a site of S-nitrosylation. nih.govbiorxiv.org
In Vitro and In Vivo Model Systems for S-Nitrosoglutathione Studies
Both in vitro and in vivo model systems are employed to study the biological activities and mechanisms of GSNO and protein S-nitrosylation.
In vitro studies often utilize purified proteins, cell cultures, or tissue homogenates treated with GSNO or other NO donors to investigate direct S-nitrosylation events and their effects on protein activity, interactions, or localization. nih.govphysiology.orgresearchgate.netarvojournals.orgnih.gov For example, incubating perfused mouse heart homogenates with GSNO has been used to identify potential S-nitrosylation sites in myocardial proteins. physiology.org Studies using Arabidopsis cell cultures treated with GSNO have helped identify candidate S-nitrosylated proteins in plants. nih.govresearchgate.net Cell lines, such as human RPE cell line (ARPE-19) exposed to high glucose conditions with or without GSNO treatment, are used to evaluate the effects of GSNO on cellular processes and protein modifications like S-glutathionylation. arvojournals.org
In vivo model systems, typically animal models, are used to investigate the systemic effects of GSNO administration and the physiological roles of S-nitrosylation in complex biological contexts. arvojournals.orgnih.govresearchgate.netnih.govbiorxiv.orgahajournals.org For instance, studies in diabetic rats have evaluated the effects of GSNO eye drops on inducible nitric oxide synthase (iNOS) expression and retinal function, demonstrating the potential therapeutic implications of modulating the S-nitrosoglutathione/glutathione system in diabetic retinopathy. arvojournals.org Mouse models are used to study the in vivo pharmacological activity and biodistribution of GSNO analogues. nih.gov Investigations in mice have also explored the effects of environmental factors like arsenic exposure on GSNO concentrations and protein S-nitrosylation in the brain. researchgate.net Pre-clinical studies using animal models of stroke have shown that GSNO can reduce infarct size and improve neurological behavior. ahajournals.orgneurology.org Furthermore, in vivo models are utilized to study the effects of GSNO on tumor growth and signaling pathways in the context of diseases like prostate cancer. biorxiv.org These in vivo studies provide valuable insights into the physiological relevance of GSNO and S-nitrosylation.
Interactive Data Table Example (Illustrative - based on search result information, not raw data):
| Study Type | Model System | GSNO Treatment / Condition | Key Finding | Citation |
| In vitro | Perfused mouse heart homogenates | Incubated with GSNO | Identified 951 unique S-nitrosylated proteins. | physiology.org |
| In vitro | Arabidopsis cell cultures | Treated with GSNO | Identified 63 candidate S-nitrosylated proteins. | nih.govresearchgate.net |
| In vivo | Diabetic rats | GSNO eye drops | Decreased iNOS expression and ameliorated glial dysfunction in the retina. | arvojournals.org |
| In vivo | Mice (stroke model) | GSNO administration | Reduced infarct size and improved neurological behavior. | ahajournals.orgneurology.org |
| In vivo | Mice (arsenic exposure) | Arsenic in drinking water | Increased GSNO concentrations and protein S-nitrosylation in the brain. | researchgate.net |
Conclusion and Future Directions
Current Understanding of S-Nitrosoglutathione's Multifaceted Roles
Current research highlights the diverse and crucial roles of GSNO across various physiological and pathological processes in both animals and plants. In mammals, GSNO is integral to cardiovascular system regulation, neurotransmission, and immune system functions. mdpi.com It exhibits anti-inflammatory and antioxidant properties, protecting cells from free radical damage. mdpi.com GSNO also influences cell growth and death, suggesting potential in areas like cancer therapy. mdpi.com The binding of GSNO to proteins through S-nitrosylation is a key mechanism by which it exerts its effects, altering protein activity and influencing cellular signaling pathways involved in processes such as vasodilation, neurotransmission, immune response, and cell survival. ontosight.ai S-nitrosylation, the addition of an NO moiety to a protein cysteine thiol, is a significant post-translational modification regulated by GSNO. bohrium.comresearchgate.net
The enzyme S-nitrosoglutathione reductase (GSNOR) is a crucial regulator of GSNO levels and, indirectly, of protein S-nitrosylation. bohrium.comtandfonline.com GSNOR catalyzes the breakdown of GSNO, thereby modulating the availability of reactive nitric oxide and regulating S-nitrosothiols through GSNO-mediated protein S-nitrosation. tandfonline.com Dysregulation of GSNOR can significantly impact cellular homeostasis and contribute to disease development. tandfonline.com GSNOR plays important regulatory roles in processes including smooth muscle relaxation, immune function, inflammation, neuronal development, and cancer progression. tandfonline.com
In plants, GSNO is also a vital signaling molecule involved in growth, development, immunity, and responses to environmental interactions. bohrium.com It acts as a stable form of NO in vivo, and S-nitrosation is an important post-translational modification of proteins in plants. bohrium.com GSNO is involved in the mechanisms of response to biotic and abiotic stress. frontiersin.orgnih.gov Studies in plants have shown that GSNO content and GSNOR activity can be affected by stress conditions such as cadmium and arsenic exposure. frontiersin.orgnih.gov GSNO has also been used as a more physiological NO donor to study the effects of NO on plant development processes like seed germination and root architecture. frontiersin.orgfrontiersin.org
Remaining Gaps in Knowledge and Unanswered Questions
Despite significant progress, several gaps remain in our understanding of GSNO. The intrinsic instability of GSNO in biological samples presents a challenge for accurate determination, as it can be affected by factors such as light, metal-catalyzed decomposition, enzymatic degradation by endogenous GSNOR, and reduction by endogenous thiols. frontiersin.orgnih.gov While GSNO is considered a central intermediate in cellular nitrosation events, the full scope of its interactions and the precise mechanisms by which it exerts all its biological activities are still being elucidated. nih.gov
A key area requiring further investigation is the in vivo source of many S-nitrosothiols, including the precise pathways of endogenous GSNO formation beyond the reaction of NO with reduced glutathione (B108866). wikipedia.org Although experimental evidence suggests GSNO movement between plant cells and organs, specific experiments are needed to confirm this. frontiersin.org
Furthermore, while the role of protein S-nitrosylation mediated by GSNO is recognized as a key regulatory mechanism, the spatio-temporal resolution of S-nitrosoproteome mapping needs improvement, and standardized protocols for reproducibility are needed. researchgate.net The mechanisms of in vivo regulation of GSNOR activity also require further study. bohrium.com The interplay and crosstalk between reactive oxygen species (ROS), reactive nitrogen species (RNS), and reactive sulfur species (RSS) in various biological contexts, where GSNO plays a central role as an RNS, remain areas with unanswered questions. csic.es
Future Avenues for Academic and Mechanistic Research on S-Nitrosoglutathione
Future academic and mechanistic research on GSNO should focus on addressing the existing knowledge gaps. Developing more specific and stable analytical tools and methodologies for the detection and quantification of S-nitrosothiols, particularly in complex biological matrices and avoiding artifacts from sample manipulation, is crucial. bohrium.comcsic.es This will enable a more accurate understanding of endogenous GSNO levels and dynamics under various physiological and pathological conditions.
Further mechanistic studies are needed to fully elucidate the pathways of GSNO synthesis and degradation in different cellular compartments and organisms. Investigating the specific interactions of GSNO with target proteins and the downstream signaling cascades triggered by S-nitrosylation will provide deeper insights into its biological functions. This includes exploring the influence of cellular redox state and specific protein motifs on the specificity and efficiency of GSNO binding. ontosight.ai
Research into the complex regulatory mechanisms governing GSNOR activity in vivo is essential for understanding how GSNO levels are controlled and how their dysregulation contributes to disease. bohrium.com Exploring potential interactions between GSNOR and other proteins, such as thioredoxins, in regulating signaling pathways is also a promising avenue. bohrium.com
Investigating the crosstalk between GSNO and other reactive species (ROS, RSS) at a mechanistic level will provide a more holistic understanding of redox signaling networks and the central role of GSNO within them. csic.es Utilizing advanced techniques like proteomics and transcriptomics in conjunction with genetic approaches, such as studying organisms with altered GSNOR activity, will be valuable for identifying novel S-nitrosylation targets and understanding the broader impact of GSNO metabolism on cellular processes. bohrium.com
Translating knowledge gained from model organisms to other species, including agricultural crops, through genetic and mechanistic studies, presents opportunities to leverage GSNO biology for practical applications, such as enhancing stress tolerance or disease resistance in plants. bohrium.com Continued exploration of GSNO as a potential therapeutic agent requires a deeper understanding of its stability and controlled release mechanisms, particularly in the context of developing novel delivery systems. mdpi.comtandfonline.comvcu.edu
Q & A
Q. What are the optimal storage and handling conditions for GSNO to ensure stability in experimental settings?
GSNO is highly sensitive to light, heat, and transition metals like Cu²⁺, which catalyze its decomposition into glutathione disulfide (GSSG) and nitric oxide (NO) . To maintain stability:
- Store lyophilized GSNO at -80°C in amber vials.
- Prepare fresh solutions in deoxygenated buffers (e.g., phosphate-buffered saline with EDTA to chelate metal ions).
- Avoid prolonged exposure to ambient light during experiments.
- Monitor decomposition using capillary electrophoresis or electrochemical detection to quantify residual GSNO .
Q. What methods are recommended for detecting NO release from GSNO in cellular or in vitro assays?
- Fluorescent probes : Diaminefluorescein (DAF-2) is widely used to detect real-time NO release, as it fluoresces upon reaction with NO derivatives .
- Electrochemical sensors : Pt ultramicroelectrodes (UMEs) enable direct amperometric detection of NO in biological matrices .
- Saville-Griess assay : Quantifies nitrite (NO₂⁻), a stable oxidation product of NO, but requires acidification to avoid interference from S-nitrosothiols .
Q. How can researchers standardize GSNO dosing in preclinical models of neurological disorders?
- In stroke models, intraperitoneal administration of 5–10 mg/kg GSNO in rats has shown efficacy in promoting neurorepair via the HIF-1α/VEGF pathway .
- For neuroinflammatory conditions (e.g., experimental autoimmune encephalomyelitis), doses of 0.5–1.0 mg/kg/day are effective in reducing oxidative stress and blood-brain barrier disruption .
Advanced Research Questions
Q. What mechanisms underlie contradictory findings on GSNO’s role in inflammation (pro- vs. anti-inflammatory)?
GSNO’s dual effects depend on concentration, redox environment, and cell type:
- Anti-inflammatory : At low doses (nM–µM), GSNO inhibits NF-κB and STAT3 signaling, reducing IL-6, TNF-α, and IL-17 expression .
- Pro-inflammatory : At high doses (mM), GSNO decomposes into NO and reactive nitrogen species (RNS), which can exacerbate oxidative stress .
- Methodological consideration : Use NO scavengers (e.g., PTIO) or GSNO reductase (GSNOR) inhibitors to isolate S-nitrosylation effects from NO-mediated pathways .
Q. How do experimental designs account for GSNO’s rapid decomposition and transnitrosation reactions?
- Kinetic profiling : Pre-measure decomposition rates under experimental conditions (e.g., pH, temperature) using microchip liquid chromatography .
- Competitive thiol traps : Include excess cysteine or N-ethylmaleimide to quench transnitrosation reactions with endogenous thiols .
- Control experiments : Compare results with non-nitrosated glutathione (GSH) to distinguish GSNO-specific effects .
Q. What are the conflicting hypotheses regarding GSNO’s neuroprotective vs. neurotoxic effects in stroke models?
- Neuroprotection : GSNO enhances endothelial function, promoting angiogenesis and neurorepair via HIF-1α/VEGF upregulation .
- Neurotoxicity : Excessive NO release from GSNO may form peroxynitrite (ONOO⁻), causing oxidative damage to neurons .
- Resolution : Dose optimization and co-administration with antioxidants (e.g., MnTBAP) can mitigate toxicity while retaining therapeutic benefits .
Q. How does GSNO reductase (GSNOR) activity influence experimental outcomes in asthma and neuroinflammation studies?
- Asthma : GSNOR knockout mice show elevated lung S-nitrosothiols (SNOs) and reduced airway hyperresponsiveness, suggesting GSNOR inhibition as a therapeutic strategy .
- Neuroinflammation : GSNOR overexpression in astrocytes exacerbates neuroinflammation by depleting SNO pools, whereas GSNOR inhibitors restore anti-inflammatory SNO levels .
- Methodological note : Use GSNOR-specific inhibitors (e.g., N6022) to validate target engagement in vivo .
Methodological Best Practices
- Data interpretation : Address confounding factors like GSNO’s interaction with superoxide (O₂⁻), which accelerates decomposition and generates nitrosative stress .
- Statistical rigor : Apply Šidák-Holm or Tukey’s post hoc corrections for multiple comparisons in studies with diverse treatment groups .
- Reproducibility : Report GSNO synthesis protocols (e.g., acidified nitrite method) and purity validation (HPLC/UV-Vis) to ensure consistency across labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
